FadD32 Inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20ClN3O |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N,5,7-trimethyl-6-pyridin-4-ylquinoline-2-carboxamide |
InChI |
InChI=1S/C24H20ClN3O/c1-14-12-20-23(15(2)22(14)16-8-10-27-11-9-16)18(13-21(28-20)24(29)26-3)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,26,29) |
InChI Key |
KUVKRNSXKFMYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=CC=NC=C3)C)C(=CC(=N2)C(=O)NC)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
FadD32 Inhibitor-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, harbors a unique and complex cell envelope rich in mycolic acids. These long-chain fatty acids are crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[1][2] The biosynthesis of mycolic acids is a well-validated target for antitubercular drug development, with existing drugs like isoniazid targeting this pathway.[3][4] FadD32, a fatty acyl-AMP ligase, is an essential enzyme in this pathway, playing a pivotal role in the final condensation step of mycolic acid synthesis.[1][5][6] Its essentiality for mycobacterial growth makes it a promising target for novel antitubercular agents.[2][5][7] This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting FadD32, with a focus on the well-characterized diarylcoumarin and bisubstrate analog classes of inhibitors, collectively referred to here as "FadD32 Inhibitor-1."
The Role of FadD32 in Mycolic Acid Biosynthesis
FadD32 is a bifunctional enzyme that catalyzes two critical steps in the mycolic acid biosynthesis pathway:
-
Fatty Acyl-AMP Ligase (FAAL) Activity: FadD32 first activates a long-chain fatty acid (the meromycolate chain) using ATP to form a fatty acyl-adenylate intermediate (acyl-AMP).[2][3][8]
-
Fatty Acyl-ACP Synthetase (FAAS) Activity: Subsequently, FadD32 transfers the activated fatty acyl chain from the acyl-AMP intermediate to the acyl carrier protein (ACP) domain of the polyketide synthase Pks13.[2][3]
This activated meromycolate chain is then condensed with a C24-C26 fatty acid by Pks13 to form the full-length mycolic acid.
Mechanism of Action of this compound
This compound encompasses compounds that disrupt the enzymatic function of FadD32, thereby inhibiting mycolic acid biosynthesis and leading to bacterial cell death. The specific mechanism of inhibition can vary depending on the chemical scaffold of the inhibitor.
Diarylcoumarins
A prominent class of FadD32 inhibitors are the 4,6-diaryl-5,7-dimethyl coumarins. These compounds have been shown to be potent inhibitors of Mtb growth and mycolic acid biosynthesis.[3][4]
Key Mechanistic Insights:
-
Selective Inhibition of FAAS Activity: Biochemical assays have demonstrated that diarylcoumarins, such as CCA34, do not inhibit the initial FAAL activity of FadD32 (the formation of the acyl-AMP intermediate).[3] Instead, they specifically block the second step, the transfer of the activated acyl group to the acyl carrier protein (AcpM), which is the FAAS activity.[3][4]
-
Non-competitive Inhibition: While the precise binding site is still under investigation, kinetic studies suggest a non-competitive or allosteric mode of inhibition.
Bisubstrate Analogs
Another class of potent FadD32 inhibitors are bisubstrate analogs, such as 5′-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS). These molecules are designed to mimic the acyl-adenylate intermediate.
Key Mechanistic Insights:
-
Competitive Inhibition: As substrate analogs, these inhibitors are expected to bind to the active site of FadD32 and compete with the natural acyl-adenylate intermediate.
-
Potent Inhibition of Overall Activity: PhU-AMS has been shown to be a potent inhibitor of the overall FadD32-catalyzed reaction.[1]
Quantitative Data on FadD32 Inhibition
The following table summarizes key quantitative data for representative FadD32 inhibitors.
| Inhibitor Class | Representative Compound | Target | IC50 | MIC (M. tuberculosis) |
| Diarylcoumarin | CCA34 | FadD32 (FAAS activity) | Not explicitly stated | ~1 µg/mL |
| Bisubstrate Analog | PhU-AMS | FadD32 | ~5 µM | Not reported (not whole-cell active) |
Note: IC50 and MIC values can vary depending on the specific assay conditions and Mtb strain used.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of FadD32 inhibitors are provided below.
FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity Assay
This assay measures the formation of the acyl-AMP intermediate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified FadD32 enzyme, [¹⁴C]-labeled fatty acid (e.g., myristic acid), ATP, and MgCl₂ in a suitable buffer (e.g., HEPES).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Quenching: Stop the reaction by adding an appropriate quenching solution (e.g., EDTA).
-
Analysis: Separate the reaction products by thin-layer chromatography (TLC).
-
Detection: Visualize and quantify the formation of [¹⁴C]acyl-AMP using phosphorimaging.
FadD32 Fatty Acyl-ACP Synthetase (FAAS) Activity Assay
This assay measures the transfer of the activated fatty acyl group to an acyl carrier protein (AcpM).
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified FadD32, AcpM, [¹⁴C]-labeled fatty acid, ATP, DTT, and MgCl₂ in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 30°C for an extended period (e.g., 16 hours).
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize and quantify the formation of the [¹⁴C]acyl-AcpM adduct using phosphorimaging.
Spectrophotometric Assay for FadD32 Activity
This high-throughput assay measures the release of inorganic phosphate (Pi) during the adenylation reaction.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing FadD32, a fatty acid substrate (e.g., lauric acid), and ATP in a suitable buffer.
-
Incubation: Incubate the reaction at room temperature.
-
Detection: At various time points, measure the amount of Pi released using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620 nm).
Thermal Shift Assay (TSA)
TSA is used to assess the binding of inhibitors to FadD32 by measuring changes in the protein's thermal stability.
Protocol:
-
Mixture Preparation: Prepare a mixture of purified FadD32 protein and a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.
-
Inhibitor Addition: Add the test inhibitor to the mixture.
-
Thermal Denaturation: Subject the mixture to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye, which increases as the protein unfolds and binds the dye.
-
Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the inhibitor. A significant shift in Tm indicates inhibitor binding.
Visualizations
Mycolic Acid Biosynthesis Pathway and FadD32 Inhibition
Caption: FadD32's role in mycolic acid synthesis and inhibitor action.
Experimental Workflow for Identifying FadD32 Inhibitors
Caption: Workflow for FadD32 inhibitor identification and characterization.
Conclusion
FadD32 is a highly promising and chemically validated target for the development of novel antitubercular drugs. The detailed understanding of its dual enzymatic activities has enabled the development of sophisticated biochemical and biophysical assays to identify and characterize inhibitors. The distinct mechanisms of action of different inhibitor classes, such as the diarylcoumarins and bisubstrate analogs, provide a strong foundation for structure-based drug design efforts aimed at combating tuberculosis. Further exploration of these and other novel scaffolds targeting FadD32 will be crucial in the fight against drug-resistant Mtb.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. | Broad Institute [broadinstitute.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]
- 8. mdpi.com [mdpi.com]
The Pivotal Role of FadD32 in Mycobacterium tuberculosis: A Technical Guide to its Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
FadD32, an essential fatty acyl-AMP ligase (FAAL), stands as a critical enzyme in the intricate biosynthetic pathway of mycolic acids, the defining feature of the Mycobacterium tuberculosis (Mtb) cell envelope.[1][2][3][4][5] Its indispensable role in linking the fatty acid synthase (FAS) and polyketide synthase (PKS) systems for the construction of these unique, long-chain fatty acids has positioned it as a genetically and chemically validated, high-priority target for novel anti-tuberculosis therapeutics.[1][3][5][6] This technical guide provides an in-depth exploration of FadD32's core functions, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its operational pathways.
Core Function and Mechanism of FadD32
FadD32 is a bifunctional enzyme that plays a penultimate role in mycolic acid biosynthesis.[1][7] It is one of 35 fatty acid adenylating enzymes in Mtb and is unique in its function of activating and transferring very long-chain fatty acids (meromycolic acids) to a polyketide synthase.[1] The process involves two distinct enzymatic activities:
-
Fatty Acyl-AMP Ligase (FAAL) Activity: FadD32 first adenylates a long-chain meromycolic acid (typically C50-C60) using ATP, forming a meromycoloyl-adenylate intermediate and releasing pyrophosphate.[1][6][7]
-
Fatty Acyl-ACP Synthetase (FAAS) Activity: Subsequently, the enzyme transfers the activated meromycoloyl group to the N-terminal acyl carrier protein (ACP) domain of the polyketide synthase Pks13.[1][6][8]
This transfer functionally links the products of the fatty acid synthase-II (FAS-II) pathway (meromycolic acids) with the polyketide synthesis machinery, which is essential for the final condensation step with a C22-C26 fatty acid to form the mature mycolic acid.[6][9] The essentiality of FadD32 for mycobacterial growth has been confirmed through genetic studies, and its partial depletion has been shown to be bactericidal and to sensitize Mtb to other antibiotics.[1]
Signaling Pathway of FadD32 in Mycolic Acid Biosynthesis
Caption: Mycolic acid biosynthesis pathway involving FadD32.
Quantitative Data on FadD32 Activity and Inhibition
The following tables summarize key quantitative data related to the enzymatic activity of FadD32 and the potency of its inhibitors.
| Parameter | M. tuberculosis FadD32 | M. smegmatis FadD32 | Reference(s) |
| Substrate Specificity | Prefers long-chain fatty acids | Similar to Mtb FadD32 | [8] |
| Inhibitor | IC50 / Ki | IC50 / Ki | |
| Diarylcoumarin (CCA34) | Not specified in provided texts | Not specified in provided texts | [6] |
| 5'-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS) | Inhibits loading of PKS13 | Not specified in provided texts | [1] |
Experimental Protocols
Detailed methodologies are crucial for the study of FadD32. The following sections outline key experimental protocols cited in the literature.
Biochemical Assay for FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity
This assay measures the first step of the FadD32 reaction, the formation of the acyl-adenylate intermediate.
Principle: The formation of a radiolabeled acyl-AMP from a radiolabeled fatty acid and ATP is monitored by thin-layer chromatography (TLC).
Materials:
-
Purified FadD32 enzyme
-
[14C]-labeled fatty acid (e.g., [14C]myristic acid)
-
ATP
-
Reaction buffer (e.g., 20 mM HEPES)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl2)
-
TLC plates
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing 100 µM [1-14C] myristic acid, 2 mM DTT, 10 mM MgCl2, and 5 mM ATP in 20 mM HEPES buffer.[6]
-
Add purified FadD32 enzyme (e.g., 5 µM) to initiate the reaction.[6]
-
Incubate the reaction at 30°C for a specified time (e.g., up to 16 hours for subsequent steps).[6]
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the acyl-AMP from the unreacted fatty acid.
-
Visualize and quantify the formation of [14C]acyl-AMP using a phosphorimager.[6]
Biochemical Assay for FadD32 Fatty Acyl-ACP Synthetase (FAAS) Activity
This assay measures the second step of the FadD32 reaction, the transfer of the activated acyl group to an ACP.
Principle: The transfer of a radiolabeled acyl group from the acyl-AMP intermediate to an acyl carrier protein (AcpM or the ACP domain of Pks13) is monitored by SDS-PAGE and autoradiography.
Materials:
-
Purified FadD32 enzyme
-
Purified AcpM or Pks13-ACP domain
-
[14C]-labeled fatty acid (e.g., [14C]myristic acid)
-
ATP
-
Reaction buffer (e.g., 20 mM HEPES)
-
DTT
-
MgCl2
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
The reaction mixture consists of 100 µM [1-14C] myristic acid, 2 mM DTT, 10 mM MgCl2, and 5 mM ATP in 20 mM Hepes.[6]
-
Add purified FadD32 (e.g., 5 µM) and the acceptor ACP (e.g., 5-10 µM AcpM).[6]
-
Incubate the reactions for 16 hours at 30°C.[6]
-
Analyze the reaction products by SDS-PAGE using a 10–20% gel.[6]
-
Quantify the transfer of the acyl-AMP onto AcpM by detecting the radiolabeled acyl-AcpM adduct using phosphorimaging.[6]
Experimental Workflow for FadD32 Inhibitor Screening
Caption: A generalized workflow for identifying and characterizing FadD32 inhibitors.
Structural Insights and Drug Development Implications
The three-dimensional crystal structure of Mtb FadD32 has been determined, revealing a two-domain architecture characteristic of the ANL superfamily of adenylating enzymes.[1] The structure, captured in complex with a bisubstrate ligand, provides a detailed view of the active site and a FAAL-specific insertion sequence that is crucial for substrate specificity and interaction with Pks13.[1][2] This structural information is invaluable for structure-based drug design efforts aimed at developing novel FadD32 inhibitors.[1]
Several classes of FadD32 inhibitors have been identified, including diarylcoumarins and substrate analogs like 5'-O-[N-(acyl)-sulfamoyl]adenosines.[1][6] Diarylcoumarins have been shown to specifically inhibit the FAAS activity of FadD32 and are effective at killing Mtb both in vitro and in animal models.[6][10] The validation of FadD32 as a druggable target opens a promising avenue for the development of new anti-tuberculosis agents that work on a well-established biosynthetic pathway, potentially circumventing existing resistance mechanisms.[6]
Conclusion
FadD32 is an essential and highly vulnerable target in Mycobacterium tuberculosis. Its central role in the biosynthesis of mycolic acids, coupled with a growing body of structural and functional knowledge, makes it an attractive focus for the development of next-generation tuberculosis therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate this critical enzyme and accelerate the discovery of novel inhibitors.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FadD32 | Broad Institute [broadinstitute.org]
- 5. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis (Journal Article) | OSTI.GOV [osti.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The dual function of the Mycobacterium tuberculosis FadD32 required for mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. | Broad Institute [broadinstitute.org]
Biochemical Profile of FadD32 Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FadD32, a fatty acyl-AMP ligase, is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a critical and validated target for the development of novel anti-tuberculosis therapeutics.[1][2][3] This technical guide provides a comprehensive biochemical profile of a representative FadD32 inhibitor, herein referred to as FadD32 Inhibitor-1, based on published data for potent diarylcoumarin-class inhibitors.[4][5][6] The document details the inhibitor's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant pathways and workflows.
Introduction to FadD32 and its Inhibition
Mycolic acids are long-chain fatty acids that constitute the major component of the mycobacterial cell wall, providing a crucial protective barrier and contributing to the pathogen's virulence and resistance to common antibiotics.[1][7] The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps, and it has been a successful target for anti-tubercular drugs like isoniazid.[5]
FadD32 plays a pivotal, two-step role in this pathway.[4][5][7] First, its fatty acyl-AMP ligase (FAAL) activity adenylates long-chain meromycolic acids using ATP.[5][7] Subsequently, its fatty acyl-ACP synthetase (FAAS) activity transfers the activated meromycoloyl-AMP intermediate to the acyl carrier protein (ACP) domain of the polyketide synthase PKS13.[4][5][7] This two-step process is essential for the subsequent condensation reaction that forms the final mycolic acid structure.[1]
This compound belongs to the diarylcoumarin class of compounds, which have been identified as potent inhibitors of FadD32.[4][5][6] These inhibitors have been shown to effectively kill M. tuberculosis by disrupting mycolic acid biosynthesis and demonstrate efficacy in in vivo models of tuberculosis.[4][5]
Mechanism of Action
This compound, as a representative diarylcoumarin, selectively targets the fatty acyl-ACP synthetase (FAAS) activity of FadD32.[4][5][6] It does not affect the initial fatty acyl-AMP ligase (FAAL) activity, which is the adenylation of the fatty acid.[4][5] By inhibiting the transfer of the activated meromycoloyl-AMP to PKS13, the inhibitor effectively blocks the downstream steps of mycolic acid synthesis, leading to bacterial cell death.[4][5][8]
The following diagram illustrates the mycolic acid biosynthesis pathway and the specific point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for representative FadD32 inhibitors from the diarylcoumarin class and other notable inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity
| Inhibitor Class | Compound | Target Activity | IC50 (µM) | MIC (µg/mL) against M. tuberculosis |
| Diarylcoumarin | CCA34 | FAAS | Not Reported | 0.2 - 0.8 |
| Alkyl Adenylate | AMPC12 | FAAL & FAAS | Not Reported | Inactive against whole cells |
| Bisubstrate Analog | PhU-AMS | FAAL & FAAS | Potent (qualitative) | Not Reported |
| Isoxazole Derivative | M1 | FAAL & FAAS | Not Reported | Not Reported |
Table 2: Biophysical Properties
| Inhibitor Class | Compound | Method | Parameter | Value |
| Alkyl Adenylate | AMPC12 | Differential Scanning Fluorimetry (DSF) | ΔTm (°C) | +7.7 (for M. tuberculosis FadD32) |
Note: The positive thermal shift (ΔTm) indicates direct binding and stabilization of the FadD32 enzyme by the inhibitor.[7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the protocols for essential assays used in the characterization of FadD32 inhibitors.
FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity Assay
This assay measures the formation of the acyl-AMP intermediate.
Principle: The FAAL activity of FadD32 is monitored by the formation of radiolabeled acyl-AMP from a radiolabeled fatty acid and ATP. The product is separated from the substrate by thin-layer chromatography (TLC) and quantified.[4][5]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), ATP, MgCl₂, DTT, [¹⁴C]-labeled fatty acid (e.g., myristic acid), and purified FadD32 enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound) or vehicle control to the reaction mixture.
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of butanol/acetic acid (2:1 v/v).
-
Extraction: Vortex the mixture and centrifuge to separate the phases. The butanol phase contains the acyl-AMP product.
-
TLC Analysis: Spot the butanol phase onto a silica TLC plate.
-
Chromatography: Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water).
-
Visualization and Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled spots. Quantify the intensity of the acyl-AMP product spot.
FadD32 Fatty Acyl-ACP Synthetase (FAAS) Activity Assay
This assay specifically measures the transfer of the activated acyl group to the ACP domain of PKS13.
Principle: This assay follows the transfer of a radiolabeled acyl group from the pre-formed acyl-AMP intermediate to the N-terminal ACP domain of PKS13. The resulting acylated PKS13 is separated by SDS-PAGE and visualized.[4][5]
Protocol:
-
Acyl-AMP Formation: First, generate [¹⁴C]-acyl-AMP as described in the FAAL assay.
-
Transfer Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the purified N-terminal ACP domain of PKS13, and the pre-formed [¹⁴C]-acyl-AMP.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control.
-
Initiation and Incubation: Initiate the transfer reaction by adding purified FadD32 and incubate at 37°C.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products on a Tris-Tricine SDS-PAGE gel.
-
Visualization: Dry the gel and expose it to a phosphor screen to visualize the radiolabeled, acylated PKS13-ACP.
The following diagram outlines the workflow for the biochemical characterization of this compound.
Conclusion
This compound, a representative of the diarylcoumarin class, is a potent and specific inhibitor of the FAAS activity of FadD32. By disrupting the mycolic acid biosynthesis pathway, it demonstrates significant anti-tubercular activity. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies for tuberculosis. Further optimization of this and similar compound series holds promise for the development of new drugs to combat the growing threat of drug-resistant tuberculosis.[4][5]
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FadD32 | Broad Institute [broadinstitute.org]
- 4. pnas.org [pnas.org]
- 5. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]
The Pivotal Role of FadD32 in Mycolic Acid Biosynthesis: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycolic acids are the hallmark lipid components of the mycobacterial cell envelope, providing a crucial permeability barrier that contributes to the intrinsic resistance of pathogens like Mycobacterium tuberculosis to many antibiotics. The biosynthesis of these complex lipids is a vital process for the bacterium and a well-established target for antitubercular drugs. This technical guide provides an in-depth exploration of the fatty acyl-AMP ligase FadD32, an essential enzyme that plays a critical gatekeeping role in the final stages of mycolic acid production. We will delve into its biochemical function, regulation, and its validation as a promising target for novel therapeutic interventions against tuberculosis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated biochemical pathways and experimental workflows.
Introduction: The Mycolic Acid Barrier and the Role of FadD32
The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, with mycolic acids being its most abundant and defining component. These very long-chain α-alkyl, β-hydroxy fatty acids are covalently linked to the arabinogalactan-peptidoglycan layer and are also found in the outer membrane as trehalose dimycolate (TDM). This waxy coat is indispensable for the bacterium's survival, providing protection from hydrophilic drugs and the host immune system.[1]
The biosynthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: FAS-I for the de novo synthesis of fatty acids and FAS-II for the elongation of these chains to produce the long meromycolic acid precursor.[1] The final condensation of the C24-C26 α-branch with the C50-C60 meromycolic acid is catalyzed by the polyketide synthase Pks13.[2]
This crucial condensation step is orchestrated by FadD32 (Rv3801c), a fatty acyl-AMP ligase (FAAL). FadD32 acts as a functional bridge between the FAS-II pathway and Pks13.[3][4] Its essentiality for mycobacterial growth has been confirmed through conditional expression and gene knockdown studies, establishing it as a highly attractive target for the development of new antituberculosis drugs.[5][6]
Biochemical Function of FadD32: A Dual-Activity Enzyme
FadD32 is a bifunctional enzyme that catalyzes two sequential reactions, ensuring the proper activation and delivery of the meromycolic acid chain to Pks13 for the final Claisen condensation.[1][2][7]
-
Fatty Acyl-AMP Ligase (FAAL) Activity: In the first step, FadD32 adenylates the long-chain meromycolic acid using ATP, forming a meromycoloyl-adenylate (meromycoloyl-AMP) intermediate and releasing pyrophosphate (PPi).[7][8] This reaction activates the carboxyl group of the fatty acid for subsequent transfer.
-
Fatty Acyl-ACP Synthetase (FAAS) Activity: Following activation, FadD32 catalyzes the transfer of the activated meromycoloyl moiety from the adenylate intermediate to the phosphopantetheinyl arm of the N-terminal acyl carrier protein (ACP) domain of Pks13.[1][9] This transfer primes Pks13 for the condensation reaction with the α-branch.
This dual function highlights FadD32's central role in committing the meromycolic acid to the final step of mycolic acid biosynthesis.
Quantitative Data on FadD32 Activity and Inhibition
The following tables summarize key quantitative data related to FadD32's enzymatic activity and its inhibition by various compounds.
| Table 1: Kinetic Parameters of FadD32 | |
| Substrate | Kinetic Parameter |
| Lauric Acid (C12) | Apparent Vmax shows a 30-50% decrease in the phosphorylated form of FadD32 compared to the non-phosphorylated form.[5] |
| Table 2: Inhibition of FadD32 and Mycobacterial Growth | |
| Inhibitor | Effect and Concentration |
| Adenosine 5'-dodecyl-phosphate (C12-AMP) | Specifically inhibits FadD32 enzyme activity and mycobacterial growth.[3] |
| Diarylcoumarins (e.g., CCA1, CCA2, CCA34) | Inhibit mycolic acid biosynthesis and kill M. tuberculosis.[1] Resistant mutants show at least a 10-fold higher MIC.[1] |
| 5'-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS) | Inhibits the FadD32-catalyzed loading of PKS13 with final assay concentrations ranging from 0.78 µM to 50 µM.[3] |
| Accolate (Zafirlukast) | Identified as a potential inhibitor through in silico studies with a docking score of -10.0 kcal/mol and a total binding energy of -45.13 kcal/mol.[7] |
| Table 3: Effects of FadD32 Depletion and Regulation | |
| Condition | Observed Effect |
| Partial depletion of FadD32 in M. tuberculosis | Bactericidal effect and sensitization to other antibiotics (2- to >32-fold).[3] |
| fadD32 knockdown | Severely compromised growth in human THP-1 monocyte cells, with a bactericidal effect.[6] |
| Phosphorylation of FadD32 by Ser/Thr Protein Kinases (e.g., PknB) | Significant and reproducible decrease in FAAL activity (30-50%).[5] |
Regulation of FadD32 Activity by Phosphorylation
The activity of FadD32 is not static but is subject to post-translational modification, specifically phosphorylation by serine/threonine protein kinases (STPKs). In vitro studies have demonstrated that several mycobacterial STPKs, including PknA, PknB, PknD, and PknF, can phosphorylate FadD32.[5]
Mass spectrometry analysis has identified Threonine-552 as the specific phosphosite on FadD32.[5] Phosphorylation at this site leads to a significant decrease in the enzyme's fatty acyl-AMP ligase activity.[5] This negative regulation is consistent with the observed modulation of other enzymes involved in mycolic acid synthesis by STPKs.[5] The phosphorylation of FadD32 not only impacts its adenylation activity but also affects the subsequent condensation reaction catalyzed by Pks13.[5] This regulatory mechanism provides a means for the bacterium to modulate the rate of mycolic acid biosynthesis in response to various physiological signals.
Experimental Protocols
Cloning and Expression of fadD32
The fadD32 gene (Rv3801c) from M. tuberculosis H37Rv can be cloned into expression vectors for recombinant protein production.
-
Vector: pET28b (for N-terminal polyhistidine tag) or pLD1 (for expression in mycobacteria).[3][5]
-
Host: Escherichia coli or Mycobacterium smegmatis.
-
PCR Amplification: The gene is amplified from genomic DNA using standard PCR methods with appropriate primers.[3]
-
Induction: Protein expression is typically induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]
-
Purification: The His-tagged FadD32 protein is purified from cell lysates using nickel-affinity chromatography.
Fatty Acyl-AMP Ligase (FAAL) Activity Assay
This assay measures the first step of the FadD32 reaction, the formation of the acyl-adenylate intermediate.
-
Principle: The assay can be performed by monitoring the formation of radiolabeled acyl-AMP from a radiolabeled fatty acid substrate or by spectrophotometrically measuring the release of inorganic phosphate.[1][8]
-
Reaction Mixture (Radiolabeled):
-
Incubation: The reaction is incubated at 30°C.[1]
-
Analysis: The formation of [¹⁴C]acyl-AMP is analyzed by thin-layer chromatography (TLC) and quantified by phosphorimaging.[1]
-
Spectrophotometric Method: Measures the release of inorganic phosphate using a malachite green-based reagent.[8]
Fatty Acyl-ACP Synthetase (FAAS) Activity Assay
This assay measures the second step of the FadD32 reaction, the transfer of the activated acyl group to an ACP.
-
Principle: This assay monitors the acylation of a cognate acyl carrier protein (e.g., AcpM) with the radiolabeled acyl-AMP generated in the first step.[1]
-
Reaction Mixture:
-
Components of the FAAL assay.
-
Purified AcpM (e.g., 5-10 µM).[1]
-
-
Incubation: The reaction is incubated for an extended period (e.g., 16 hours) at 30°C to allow for the transfer to occur.[1]
-
Analysis: The formation of the [¹⁴C]acyl-AcpM adduct is analyzed by SDS-PAGE followed by phosphorimaging.[1]
Visualizing the Role and Regulation of FadD32
The following diagrams, generated using Graphviz (DOT language), illustrate the mycolic acid biosynthesis pathway, the experimental workflow for studying FadD32, and its regulatory pathway.
Caption: Mycolic Acid Biosynthesis Pathway Highlighting FadD32's Role.
Caption: Experimental Workflow for Studying FadD32 Function and Inhibition.
Caption: Regulatory Pathway of FadD32 Activity via Phosphorylation.
FadD32 as a Drug Target: Current Status and Future Directions
The essentiality of FadD32 for the viability of M. tuberculosis, coupled with its conservation across mycobacterial species, makes it a prime target for novel anti-TB drug development.[3][8] Several classes of inhibitors have been identified, most notably the diarylcoumarins, which have been shown to effectively kill M. tuberculosis by targeting the FAAS activity of FadD32.[1] Resistance to these compounds maps to mutations in the fadD32 gene, providing strong genetic validation of the target.[1]
Furthermore, the elucidation of the three-dimensional crystal structure of FadD32 provides a solid foundation for structure-based drug design.[3] This allows for the rational design and optimization of inhibitors that can bind to the active site or allosteric sites with high affinity and specificity.
Future drug discovery efforts should focus on:
-
High-throughput screening of diverse chemical libraries to identify novel scaffolds that inhibit FadD32.
-
Structure-guided optimization of existing inhibitor classes, such as the coumarins and 2-quinolones, to improve their potency, pharmacokinetic properties, and metabolic stability.[10]
-
Exploiting the regulatory mechanisms of FadD32, such as the phosphorylation site, as potential targets for allosteric modulators.
Conclusion
FadD32 stands out as a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Its dual enzymatic activity, essentiality for bacterial survival, and validated druggability make it a compelling target for the development of new therapeutics to combat tuberculosis. A thorough understanding of its biochemical function, regulation, and the methodologies to study it, as outlined in this guide, is paramount for the successful development of novel FadD32 inhibitors that can contribute to more effective TB treatment regimens.
References
- 1. pnas.org [pnas.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ser/Thr Phosphorylation Regulates the Fatty Acyl-AMP Ligase Activity of FadD32, an Essential Enzyme in Mycolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Vulnerable Pathways in Mycobacterium tuberculosis by Using a Knockdown Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs [mdpi.com]
- 8. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Antimycobacterial FadD32 Inhibitors with Improved Drug Properties - ProQuest [proquest.com]
FadD32 as a Drug Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on Fatty Acid Degradation Protein D32 (FadD32) as a promising drug target for Mycobacterium tuberculosis. FadD32 is an essential enzyme in the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall. Its inhibition leads to bacterial cell death, making it an attractive target for novel anti-tuberculosis therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research and drug development efforts in this area.
Introduction to FadD32
FadD32 is a fatty acyl-AMP ligase (FAAL) that plays a crucial role in the biosynthesis of mycolic acids, the long-chain fatty acids that are characteristic of the mycobacterial cell envelope.[1] The enzyme is essential for the growth and survival of M. tuberculosis.[2] FadD32 catalyzes the activation of meromycolic acids, which are then transferred to the polyketide synthase Pks13 for the final condensation step in mycolic acid synthesis.[3][4] This pathway is a well-validated target for anti-tubercular drugs, with isoniazid being a prominent example of a mycolic acid synthesis inhibitor.[3][5] The essentiality of FadD32 and its role in a validated pathway make it a compelling target for the development of new antibiotics to combat drug-resistant tuberculosis.[1][3]
Quantitative Data: Inhibitors and Enzyme Kinetics
The following tables summarize the quantitative data from initial studies on FadD32 inhibitors and the enzyme's kinetic parameters.
Table 1: In Vitro Activity of FadD32 Inhibitors
| Compound Class | Compound | Assay Type | Target Species | IC50 / MIC | Reference |
| Diarylcoumarins | CCA1 | Whole-cell MIC | M. tuberculosis H37Rv | 5.6 µM | [4] |
| CCA2 | Whole-cell MIC | M. tuberculosis H37Rv | 1.9 µM | [4] | |
| CCA4 | Whole-cell MIC | M. tuberculosis H37Rv | 0.24 µM | [4] | |
| CCA5 | Whole-cell MIC | M. tuberculosis H37Rv | 0.33 - 0.57 µM | [4] | |
| CCA34 | Whole-cell MIC | M. tuberculosis H37Rv | 1.9 µM | [4] | |
| Bisubstrate Analog | PhU-AMS | Enzymatic IC50 | M. tuberculosis FadD32 | 6.8 ± 1.1 µM |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: FadD32 Enzyme Kinetic Parameters
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Target Species | Reference |
| Lauric Acid (C12) | 10.3 ± 1.5 | 1.8 ± 0.1 | 2.9 x 103 | M. smegmatis FadD32 |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.
Signaling Pathways and Experimental Workflows
Visual representations of the mycolic acid biosynthesis pathway, a typical inhibitor screening workflow, and the logical validation of FadD32 as a drug target are provided below using Graphviz.
Mycolic Acid Biosynthesis Pathway and FadD32 Inhibition
Caption: Mycolic acid biosynthesis pathway highlighting the role of FadD32.
Experimental Workflow for FadD32 Inhibitor Screening
Caption: A typical workflow for the identification and validation of FadD32 inhibitors.
Logical Framework for FadD32 Target Validation
Caption: Logical steps and evidence supporting the validation of FadD32 as a drug target.
Experimental Protocols
Detailed methodologies for key experiments cited in the initial studies of FadD32 are provided below.
FadD32 Activity Assay (Pyrophosphatase-Coupled Spectrophotometric Assay)
This assay measures the fatty acyl-AMP ligase (FAAL) activity of FadD32 by quantifying the release of inorganic pyrophosphate (PPi). The PPi is subsequently hydrolyzed to two molecules of inorganic phosphate (Pi) by a coupling enzyme, inorganic pyrophosphatase, and the Pi is detected colorimetrically.
Materials:
-
Purified FadD32 enzyme
-
Fatty acid substrate (e.g., Lauric acid)
-
ATP
-
MgCl₂
-
HEPES or Tris-HCl buffer
-
Inorganic Pyrophosphatase
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Spectrophotometer (plate reader)
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing HEPES or Tris-HCl buffer (pH 7.2-8.0), MgCl₂, ATP, and the fatty acid substrate in a 96-well plate.
-
Add the purified FadD32 enzyme and inorganic pyrophosphatase to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Include control reactions lacking FadD32 or the fatty acid substrate.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi produced in each reaction and determine the specific activity of FadD32. For inhibitor studies, calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
FadD32 Acyl-Transfer Assay (Fluorescent Bodipy-C16 Loading onto Pks13)
This assay measures the fatty acyl-ACP synthetase (FAAS) activity of FadD32, which involves the transfer of an activated fatty acid to Pks13. A fluorescently labeled fatty acid (BODIPY-C16) is used as the substrate.
Materials:
-
Purified FadD32 enzyme
-
Purified Pks13 enzyme
-
BODIPY FL C16 (fluorescent fatty acid)
-
ATP
-
MgCl₂
-
HEPES buffer
-
DTT (Dithiothreitol)
-
Tween-20
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing HEPES buffer (pH 7.2), MgCl₂, DTT, Tween-20, ATP, and the BODIPY FL C16 substrate.
-
Add the purified FadD32 and Pks13 enzymes to initiate the reaction. For inhibitor studies, pre-incubate FadD32 with the inhibitor before adding Pks13 and the other reaction components.
-
Include control reactions lacking FadD32 or Pks13.
-
-
Incubation:
-
Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).
-
-
SDS-PAGE Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on an SDS-PAGE gel.
-
-
Fluorescence Detection:
-
Visualize the fluorescently labeled Pks13 band using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the Pks13 band.
-
For inhibitor studies, calculate the percent inhibition relative to a DMSO control and determine the IC50 value from a dose-response curve.[6]
-
Conclusion
The initial studies on FadD32 have firmly established it as a genetically and chemically validated drug target in Mycobacterium tuberculosis.[1] The development of potent inhibitors, such as the diarylcoumarin series, and the establishment of robust enzymatic and whole-cell screening assays have paved the way for further drug discovery efforts.[3][6] The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel anti-tubercular agents targeting this essential enzyme. Future work will likely focus on optimizing the potency and pharmacokinetic properties of existing inhibitor scaffolds and exploring novel chemical matter to inhibit FadD32.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
FadD32 Inhibitor-1: A Technical Guide to Target Validation in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Fatty Acid Degradation Protein D32 (FadD32) as a crucial enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). FadD32 plays an essential role in the biosynthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[1][2] Its inhibition presents a promising strategy for the development of novel anti-tubercular agents. This document outlines the molecular basis of FadD32 inhibition, summarizes key quantitative data for inhibitors, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
The Role of FadD32 in Mycolic Acid Biosynthesis
FadD32 is a fatty acyl-AMP ligase (FAAL) that is indispensable for the synthesis of mycolic acids, the long, branched-chain fatty acids that form the characteristic outer layer of Mtb.[1][3] This unique cell wall structure is critical for the bacterium's survival, virulence, and resistance to common antibiotics.[4] FadD32 functions as a bridge, linking the fatty acid synthase (FAS) and polyketide synthase (PKS) pathways.[1][5]
The enzyme catalyzes a two-step process:
-
Adenylation: FadD32 activates the meromycolic acid, a product of the FAS-II system, by converting it to a meromycoloyl-adenylate (meromycoloyl-AMP) intermediate.
-
Acyl Transfer: The activated meromycolic acid is then transferred to the N-terminal acyl carrier protein (ACP) domain of Polyketide Synthase 13 (Pks13).
This process is a critical prerequisite for the subsequent Claisen-type condensation reaction catalyzed by Pks13, which ultimately leads to the formation of mycolic acids.[6] The essentiality of the fadD32 gene for Mtb survival has been genetically validated, making it an attractive target for drug discovery.[1][5]
Quantitative Data for FadD32 Inhibitors
Several classes of inhibitors targeting FadD32 have been identified and characterized. The following tables summarize the quantitative data for some of the key inhibitors.
| Inhibitor Class | Compound | Target | Assay Type | IC50 | Reference |
| Bisubstrate Analog | 5′-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]-adenosine (PhU-AMS) | FadD32 | Functional Assay (loading of fluorescently labeled fatty acid onto PKS13) | 6.8 µmol/L | [6] |
| Diarylcoumarins | CCA1 | FadD32 | Whole-cell Mtb growth inhibition | Not specified | [7][8] |
| Diarylcoumarins | CCA2 | FadD32 | Whole-cell Mtb growth inhibition | Not specified | [7][8] |
| Diarylcoumarins | CCA34 | FadD32 | Mycolic acid biosynthesis inhibition | Not specified | [7] |
| Inhibitor Class | Compound | Organism | MIC | Reference |
| Diarylcoumarins | Compound 22 | M. tuberculosis H37Rv | 0.66 µmol/L | [6] |
| Adenosine 5'-dodecyl-phosphate | C12-AMP | Mycobacteria | Not specified (inhibited growth) | [1] |
Experimental Protocols for FadD32 Target Validation
The validation of FadD32 as a drug target involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
FadD32 Activity Assay (Spectrophotometric)
This assay measures the release of inorganic phosphate during the adenylation reaction catalyzed by FadD32.
Principle: The conversion of a fatty acid to its acyl-adenylate derivative by FadD32 consumes ATP and releases pyrophosphate (PPi). The subsequent hydrolysis of PPi to inorganic phosphate (Pi) can be quantified using a colorimetric method.
Materials:
-
Purified FadD32 enzyme (e.g., from M. smegmatis as a surrogate or M. tuberculosis)[9]
-
Fatty acid substrate (e.g., dodecanoic acid)
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, fatty acid substrate, and ATP.
-
Add the purified FadD32 enzyme to initiate the reaction. In parallel, run a control reaction without the enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Add inorganic pyrophosphatase to convert the released PPi to Pi.
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
To screen for inhibitors, pre-incubate the enzyme with the test compounds before adding the substrates.
Thermal Shift Assay (TSA)
TSA is used to identify compounds that bind to FadD32 by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand to a protein generally increases its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to unfolded proteins.
Materials:
-
Purified FadD32 enzyme
-
SYPRO Orange dye (or similar)
-
Test compounds
-
Real-time PCR instrument
Procedure:
-
Prepare a mixture of the purified FadD32 enzyme and SYPRO Orange dye in a suitable buffer.
-
Aliquot the mixture into the wells of a 96-well PCR plate.
-
Add the test compounds or a vehicle control to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a temperature gradient, typically from 25°C to 95°C, with incremental increases.
-
Monitor the fluorescence at each temperature increment.
-
The Tm is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of a compound suggests binding.[9]
Whole-Cell Mycolic Acid Biosynthesis Assay
This assay determines the effect of inhibitors on the synthesis of mycolic acids in live Mtb cells.
Principle: Radiolabeled precursors, such as [14C]acetic acid, are incorporated into mycolic acids. The inhibition of this incorporation by a test compound indicates interference with the mycolic acid biosynthesis pathway.
Materials:
-
M. tuberculosis culture
-
[14C]acetic acid
-
Test compounds
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Grow Mtb cultures to the mid-log phase.
-
Treat the cultures with the test compounds at various concentrations for a defined period.
-
Add [14C]acetic acid to the cultures and incubate to allow for its incorporation into lipids.
-
Harvest the cells and extract the total lipids using a suitable solvent system.
-
Analyze the lipid extracts by TLC to separate the different lipid species, including mycolic acid methyl esters (after derivatization).
-
Visualize and quantify the radiolabeled mycolic acids using a phosphorimager or autoradiography. A reduction in the radiolabel signal in treated cells compared to untreated controls indicates inhibition of mycolic acid biosynthesis.[7]
Visualizing Pathways and Workflows
The following diagrams illustrate the key processes involved in FadD32 function and its validation as a drug target.
Caption: Mycolic Acid Biosynthesis Pathway involving FadD32.
Caption: General Workflow for FadD32 Target Validation.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FadD32 | Broad Institute [broadinstitute.org]
- 3. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. | Broad Institute [broadinstitute.org]
- 9. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Biology of FadD32: A Promising Target for Tuberculosis Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a formidable global health threat, necessitating the discovery of novel therapeutic agents.[1] The bacterium is encased in a unique and complex cell wall, rich in mycolic acids, which are essential for its survival, virulence, and resistance to common antibiotics.[2][3] The biosynthetic pathway of these mycolic acids is a well-validated source of drug targets.[4] A critical enzyme in this pathway is the fatty acyl-AMP ligase FadD32, which plays a pivotal role in activating long-chain fatty acids for the final condensation step of mycolic acid synthesis.[2][5] Its essentiality for mycobacterial growth makes it a highly attractive target for the development of new anti-tubercular drugs.[2][6]
This technical guide provides a comprehensive overview of the structural biology of FadD32, with a particular focus on its interactions with inhibitors. We will delve into the enzyme's structure and function, summarize the quantitative data on its inhibition, provide detailed experimental protocols for its study, and visualize key pathways and workflows.
FadD32: Structure and Catalytic Mechanism
FadD32 is a bifunctional enzyme belonging to the adenylating enzyme superfamily.[7] It consists of a larger N-terminal domain and a smaller, more flexible C-terminal domain.[2] The enzyme catalyzes two sequential half-reactions essential for the synthesis of mycolic acids:
-
Adenylation (Fatty Acyl-AMP Ligase Activity): FadD32 first activates a long-chain meromycolic acid by reacting it with ATP to form a meromycoloyl-AMP intermediate and releasing pyrophosphate (PPi).[4][7]
-
Thioesterification (Fatty Acyl-ACP Synthetase Activity): The activated meromycolic acid is then transferred from the AMP to the phosphopantetheinyl arm of the N-terminal acyl carrier protein (ACP) domain of the polyketide synthase PKS13.[4][7]
The enzyme cycles between two principal conformations to perform these two steps: an "adenylation" conformation and a "thiolation" conformation, which involves a significant movement of the C-terminal domain relative to the N-terminal domain.[2]
Inhibitors of FadD32
The essential role of FadD32 has made it a focal point for inhibitor discovery. Two main classes of inhibitors have been structurally and biochemically characterized:
-
Bisubstrate Analogs: These inhibitors are designed to mimic the acyl-adenylate intermediate of the enzymatic reaction.[2] A prominent example is 5′-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS) .[2] This compound acts as a dead-end inhibitor by replacing the phosphate of the acyl-adenylate with a chemically stable sulfamate moiety, effectively locking the enzyme in its adenylation conformation.[2]
-
Diarylcoumarins: Identified through whole-cell phenotypic screening, this class of compounds has been shown to inhibit mycolic acid biosynthesis by targeting FadD32.[2][4] Mechanistic studies have revealed that these inhibitors specifically block the second half-reaction, the transfer of the activated fatty acid to PKS13 (the FAAS activity), without affecting the initial adenylation step.[4][5] Resistance mutations to diarylcoumarins have been mapped to residues E120 and F291, located at the interface between the N- and C-terminal domains.[2]
Structural Insights from FadD32-Inhibitor Complexes
The crystal structure of M. tuberculosis FadD32 in complex with the bisubstrate inhibitor PhU-AMS has provided a foundational framework for structure-based drug design.[2] The structure, resolved at 2.25 Å, captures the enzyme in its adenylating conformation, with the inhibitor bound in a long channel within the N-terminal domain.[2] This detailed structural view clarifies the binding locations for both the fatty acid and ATP substrates and illuminates the interactions of a unique insertion sequence specific to this class of enzymes.[2]
Data Presentation
Crystallographic Data for FadD32-Inhibitor Complexes
| PDB ID | Organism | Ligand | Resolution (Å) | Space Group |
| 5HM3 | Mycobacterium tuberculosis | PhU-AMS | 2.25 | P2₁2₁2₁ |
| 5D6J | Mycobacterium smegmatis | ATP | 2.40 | P2₁2₁2₁ |
| 5EY8 | Mycobacterium smegmatis | C12-AMP | 2.30 | C222₁ |
| 5EY9 | Mycobacterium marinum | C12-AMP | 2.70 | P2₁2₁2₁ |
| 5ICR | Mycobacterium smegmatis | PhU-AMS | Not specified | P2₁ |
Data sourced from Kuhn et al., 2016.[2]
Inhibitory Activity Data for FadD32 Inhibitors
| Inhibitor | Type | Target | IC₅₀ | Kᵢ | MIC (Mtb H37Rv) |
| PhU-AMS | Bisubstrate Analog | FadD32 (Overall) | 6.8 ± 1.1 µM | 0.71 µM | 3.13 µM |
| Diarylcoumarins (CCA series) | Non-covalent | FadD32 (FAAS activity) | Not Reported | Not Reported | ~0.2 - 20 µM |
| Quinolines (21b) | Non-covalent | FadD32 | Not Reported | Not Reported | 0.24 - 5.6 µM (MIC₉₀) |
Data sourced from Kuhn et al., 2016, Stanley et al., 2013, and Fang et al., 2018.[2][4][8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mycolic Acid Biosynthesis Pathway Highlighting FadD32.
Caption: Two-step catalytic mechanism of FadD32.
Caption: Experimental workflow for FadD32 inhibitor discovery.
Experimental Protocols
Protocol 1: Recombinant FadD32 Expression and Purification
This protocol is adapted from methodologies described in the literature for obtaining pure, active FadD32.[2]
-
Transformation:
-
Co-transform E. coli BL21(DE3) cells with a pET-based vector containing the His-tagged fadD32 gene and a chaperone plasmid (e.g., pGRO7) for enhanced protein folding.
-
Plate on LB agar with appropriate antibiotics (e.g., kanamycin for the expression vector, chloramphenicol for the chaperone plasmid).
-
-
Expression Culture:
-
Inoculate a starter culture (15 mL LB with antibiotics) and grow overnight at 37°C.
-
The next day, inoculate 1.5 L of auto-induction media with the starter culture.
-
Grow cells at 37°C with shaking until the OD₆₀₀ reaches ~1.2.
-
Reduce the temperature to 25°C and induce protein expression with 1 mM IPTG. For the chaperone system, add 0.5 mg/mL L-arabinose.
-
Continue to grow overnight at 25°C.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse cells using a high-pressure homogenizer or sonication on ice.
-
Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 min at 4°C).
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with 25 mM imidazole).
-
Elute the His-tagged FadD32 protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein using an appropriate centrifugal filter unit.
-
Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Collect fractions corresponding to the monomeric FadD32 peak.
-
Assess purity by SDS-PAGE, concentrate the pure protein to ~10-20 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Co-crystallization of FadD32 with an Inhibitor
This protocol outlines a general procedure for obtaining crystals of FadD32 in complex with a ligand, such as PhU-AMS.[2]
-
Complex Formation:
-
Thaw the purified FadD32 protein on ice.
-
Prepare a stock solution of the inhibitor (e.g., 10-50 mM PhU-AMS in DMSO).
-
Incubate the protein (at a final concentration of ~10 mg/mL) with a 3- to 5-fold molar excess of the inhibitor.
-
Allow the complex to form by incubating on ice for at least 1 hour prior to setting up crystallization trials.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method at a controlled temperature (e.g., 20°C).
-
Screen a wide range of commercial and in-house crystallization screens.
-
Set up drops by mixing the protein-inhibitor complex with the reservoir solution in a 1:1, 1:2, or 2:1 ratio (e.g., 200 nL protein complex + 200 nL reservoir solution).
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
Micro-seeding can be employed if initial crystals are small or of poor quality.
-
-
Cryo-protection and Data Collection:
-
Identify a suitable cryo-protectant (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).
-
Briefly soak the crystal in the cryo-protectant solution before flash-cooling it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Protocol 3: Biochemical Activity Assay for FadD32 Inhibition
This fluorescence-based assay measures the second half-reaction of FadD32: the transfer of a fatty acid to PKS13.[2]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES pH 7.2, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Enzymes: Purified FadD32 and PKS13.
-
Substrates: BODIPY FL C₁₆ (fluorescent fatty acid analog), ATP.
-
Inhibitor: Test compound (e.g., PhU-AMS) dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a dilution series of the inhibitor in DMSO.
-
In a 15 µL reaction volume in a microplate, combine the following components:
-
FadD32 (final concentration ~32 nM)
-
PKS13 (final concentration ~2 µM)
-
BODIPY FL C₁₆ (final concentration ~50 µM)
-
ATP (final concentration ~2 mM)
-
Inhibitor at various concentrations (final DMSO concentration should be constant, e.g., 2%).
-
-
Include positive (DMSO only) and negative controls (no FadD32, no PKS13, or addition of 50 mM EDTA).
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the reaction products on an SDS-PAGE gel.
-
Visualize the fluorescently labeled PKS13 using a gel imager with appropriate filters for BODIPY FL.
-
Quantify the band intensity for the labeled PKS13.
-
Plot the normalized band intensity against the inhibitor concentration and fit the data to a four-parameter Hill equation to determine the IC₅₀ value.
-
Conclusion
FadD32 is a genetically and chemically validated target for the development of novel anti-tuberculosis therapeutics.[2] Structural biology has been instrumental in elucidating its complex mechanism and has provided a rational basis for the design and optimization of potent inhibitors. The detailed crystal structure of FadD32 in complex with the bisubstrate analog PhU-AMS has revealed critical insights into substrate recognition and the conformational changes required for catalysis.[2] Furthermore, the identification of diarylcoumarins as inhibitors of the acyl-transfer step highlights the druggability of different functional states of the enzyme.[4] The data and protocols presented in this guide offer a robust toolkit for researchers aiming to further explore the biology of FadD32 and to develop next-generation inhibitors that can contribute to the global fight against tuberculosis.
References
- 1. FadD32 | Broad Institute [broadinstitute.org]
- 2. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of FadD32, an enzyme essential for mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the development of potential inhibitors targeting FadD23 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Exploring the Chemical Space of FadD32 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space of inhibitors targeting FadD32, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (M. tb). FadD32, a fatty acyl-AMP ligase (FAAL), is a genetically and chemically validated target for the development of novel anti-tuberculosis therapeutics.[1] This document summarizes key inhibitor classes, their structure-activity relationships (SAR), and detailed experimental protocols for inhibitor identification and characterization.
The Role of FadD32 in Mycolic Acid Biosynthesis
Mycolic acids are essential, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, contributing to its impermeability and virulence.[1][2] FadD32 plays a pivotal role in the final stages of mycolic acid synthesis by activating and transferring the long meromycolic acid chain to the polyketide synthase Pks13 for the final condensation step.[1][2][3] The bifunctional enzymatic activity of FadD32 involves two key steps:
-
Fatty Acyl-AMP Ligase (FAAL) activity: FadD32 adenylates the meromycolic acid using ATP, forming a meromycoloyl-AMP intermediate.[2][3][4]
-
Fatty Acyl-ACP Synthetase (FAAS) activity: The activated meromycoloyl group is then transferred to the N-terminal acyl carrier protein (ACP) domain of Pks13.[3][4]
Inhibition of FadD32 disrupts mycolic acid biosynthesis, leading to cell death, making it an attractive target for novel anti-tubercular drugs.[5][6]
Chemical Classes of FadD32 Inhibitors
Whole-cell phenotypic screening and subsequent target deconvolution have led to the identification of several classes of FadD32 inhibitors.[1][4]
A prominent class of FadD32 inhibitors are the 4,6-diaryl-5,7-dimethyl coumarins.[3][4][7] These compounds have been shown to be potent inhibitors of M. tb growth both in vitro and in vivo.[3] Structure-activity relationship (SAR) studies have highlighted the importance of the aryl substituents at the 4 and 6 positions and the methyl groups at the 5 and 7 positions for anti-mycobacterial activity.[4][8] These inhibitors specifically target the FAAS activity of FadD32.[3][4]
| Compound | Description | IC90 (µM) | MIC (µg/mL) | Reference |
| 1a/1b | Initial 6-aryl-5,7-dimethyl-4-phenylcoumarin hits | Modest Activity | - | [9] |
| 1o | Optimized coumarin derivative | 2 | - | [8][9] |
| 2d | Optimized coumarin derivative | 0.5 | - | [8][9] |
| 3b | Optimized coumarin with improved physicochemical properties | 0.4 | - | [8][9] |
| CCA34 | Diarylcoumarin inhibitor | - | - | [3][4] |
To address the metabolic instability of the coumarin core, scaffold hopping methodologies were employed, leading to the development of 2-quinolone derivatives.[5][10] This class of inhibitors demonstrated improved metabolic stability and aqueous solubility while retaining potent anti-mycobacterial activity.[5][10]
| Compound | Description | MIC (µg/mL) vs. M. tb | MIC (µg/mL) vs. M. abscessus | Reference |
| 250 | Lead 2-quinolone derivative | 0.5 | 8 | [5][10] |
Substrate analogues such as dodecyl-AMP (AMPC12) and eicosyl-AMP (AMPC20) have been shown to inhibit FadD32 activity.[11] These compounds serve as valuable tools for biochemical and structural studies of the enzyme.[11]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| AMPC12 | M. tb FadD32 | ~1 | [11] |
| AMPC20 | M. tb FadD32 | ~0.3 | [11] |
| AMPC12 | M. marinum FadD32 | ~1 | [11] |
| AMPC20 | M. marinum FadD32 | ~0.3 | [11] |
| AMPC12 | M. smegmatis FadD32 | ~3 | [11] |
| AMPC20 | M. smegmatis FadD32 | ~1 | [11] |
Experimental Protocols
The identification and characterization of FadD32 inhibitors rely on a combination of whole-cell screening, biochemical assays, and biophysical methods.
A common starting point for inhibitor discovery is a high-throughput screen (HTS) against whole M. tb cells.[4][12][13]
Protocol: GFP-Based Whole-Cell Screen [4]
-
Bacterial Strain: M. tuberculosis H37Rv expressing Green Fluorescent Protein (GFP).
-
Plate Format: 384-well microplates.
-
Compound Preparation: Compounds are serially diluted and added to the plates.
-
Inoculation: Plates are inoculated with the M. tb-GFP strain.
-
Incubation: Plates are incubated under appropriate conditions for mycobacterial growth.
-
Readout: GFP fluorescence is measured to determine the extent of bacterial growth inhibition.
-
Data Analysis: Percent inhibition is calculated relative to positive (e.g., isoniazid) and negative (DMSO) controls.
Biochemical assays are crucial for confirming that a compound directly inhibits FadD32 and for elucidating its mechanism of action.[4][14]
Protocol: Fatty Acyl-AMP Ligase (FAAL) Assay [4]
This assay measures the first step of the FadD32 reaction, the formation of the acyl-AMP intermediate.
-
Reaction Mixture: Prepare a reaction mixture containing purified FadD32 enzyme, [14C]-labeled fatty acid (e.g., myristic acid), ATP, and MgCl2 in a suitable buffer (e.g., HEPES).
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction at 30°C.
-
Analysis: The formation of [14C]acyl-AMP is analyzed by thin-layer chromatography (TLC) and quantified by phosphorimaging.[4]
Protocol: Fatty Acyl-ACP Synthetase (FAAS) Assay [4]
This assay measures the second step, the transfer of the activated acyl group to an ACP.
-
Reaction Mixture: Prepare a reaction mixture containing FadD32, [14C]-labeled fatty acid, ATP, DTT, MgCl2, and a purified acyl carrier protein (e.g., AcpM).[4]
-
Inhibitor Addition: Add the test compound.
-
Incubation: Incubate the reaction for an extended period (e.g., 16 hours) at 30°C to allow for the transfer.[4]
-
Analysis: The formation of the [14C]acyl-AcpM adduct is analyzed by SDS-PAGE and quantified by phosphorimaging.[4]
Protocol: Thermal Shift Assay (TSA) [14]
TSA, or differential scanning fluorimetry (DSF), is used to assess the direct binding of a compound to FadD32 by measuring changes in the protein's melting temperature (Tm).[14][15]
-
Reaction Setup: A reaction is prepared with purified FadD32, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound in a multiwell PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and fluorescence is monitored as the temperature increases.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant shift in Tm in the presence of the compound indicates direct binding.[14]
Future Directions
The exploration of the chemical space of FadD32 inhibitors is an active area of research. Future efforts are likely to focus on:
-
Scaffold Diversity: Moving beyond coumarin and quinolone backbones to identify novel chemical scaffolds with improved drug-like properties.
-
Structure-Based Drug Design: Utilizing the crystal structure of FadD32 to rationally design inhibitors with high potency and selectivity.[1][16][17]
-
Combination Therapy: Investigating the synergistic effects of FadD32 inhibitors with existing anti-tubercular drugs to develop more effective and shorter treatment regimens.[18]
-
Drug Repurposing: Employing in silico methods to screen existing FDA-approved drugs for potential inhibitory activity against FadD32.[2][19]
The validation of FadD32 as a "druggable" target has opened up new avenues for the development of urgently needed anti-tuberculosis therapies.[4] Continued exploration of its inhibitor landscape holds significant promise for combating this global health threat.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Research Portal [researchworks.creighton.edu]
- 6. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]
- 7. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32. | Broad Institute [broadinstitute.org]
- 9. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Antimycobacterial FadD32 Inhibitors with Improved Drug Properties - ProQuest [proquest.com]
- 11. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening for inhibitors of Mycobacterium tuberculosis H37Rv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FadD32 | Broad Institute [broadinstitute.org]
- 19. In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs [ouci.dntb.gov.ua]
Methodological & Application
Application Note: Development of a Cell-Based Assay for High-Throughput Screening of FadD32 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new drugs with novel mechanisms of action.[1][2] Mycolic acids, the hallmark lipid components of the mycobacterial cell envelope, are essential for the survival and virulence of Mtb and are the target of first-line drugs like isoniazid.[3] Fatty acid degradation protein D32 (FadD32) is a crucial enzyme in the mycolic acid biosynthesis pathway, making it a promising and validated target for novel anti-tubercular drug development.[4][5][6]
FadD32 is a fatty acyl-AMP ligase (FAAL) that catalyzes the penultimate step in mycolic acid synthesis.[4] It activates long-chain meromycolic acids by converting them to acyl-adenylate (acyl-AMP) in an ATP-dependent reaction. Subsequently, it transfers the activated meromycoloyl group to the N-terminal acyl-carrier protein (ACP) domain of polyketide synthase 13 (PKS13).[3][5][7] This functional link between the fatty acid synthase (FAS-II) and polyketide synthase (PKS) pathways is indispensable for Mtb.[4] Genetic and chemical studies have confirmed that FadD32 is essential for Mtb growth, and its depletion is bactericidal.[3][4]
This application note provides a detailed protocol for a whole-cell, high-throughput screening (HTS) assay designed to identify inhibitors of Mtb growth by targeting FadD32 or other essential pathways. The described assay utilizes a recombinant fluorescent strain of M. tuberculosis to monitor bacterial growth, a method adaptable for HTS platforms.[1][8]
FadD32 Signaling Pathway in Mycolic Acid Biosynthesis
The diagram below illustrates the critical role of FadD32 in the mycolic acid biosynthesis pathway. FadD32 activates meromycolic acid, enabling its condensation with another fatty acid by PKS13 to form the mycolic acid backbone.
Caption: FadD32 activates meromycolic acid for PKS13-mediated condensation.
Principle of the Cell-Based Assay
The primary screening assay is a whole-cell phenotypic screen that identifies compounds inhibiting the growth of M. tuberculosis. This method is target-agnostic but is effective for discovering inhibitors of essential enzymes like FadD32. The assay utilizes a recombinant Mtb strain (e.g., H37Rv) expressing a fluorescent protein, such as DsRed or mCherry.[8] Bacterial growth is quantified by measuring the fluorescence intensity after a defined incubation period. A reduction in fluorescence in the presence of a test compound, relative to a DMSO control, indicates growth inhibition. This high-throughput method is robust and has been successfully adapted for 384-well formats.[1][2][8] Hits from this primary screen require subsequent validation through secondary and target-specific assays to confirm their mechanism of action.
Experimental Workflow for High-Throughput Screening
The following diagram outlines the major steps in the high-throughput screening campaign to identify novel Mtb growth inhibitors.
Caption: Workflow for Mtb whole-cell high-throughput screening.
Experimental Protocols
1. Bacterial Strain and Culture Conditions
-
Strain: M. tuberculosis H37Rv expressing a far-red fluorescent reporter (e.g., mCherry or DsRed).[8]
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween-80. For the assay, Middlebrook 7H12 broth is often used.[2]
-
Culture Preparation:
-
Inoculate 50 mL of growth medium with a frozen stock of the Mtb strain.
-
Grow the culture at 37°C with shaking (100 rpm) until it reaches an OD₆₀₀ of 0.8-1.0.
-
Dilute the bacterial stock to the final assay concentration (e.g., 1-2 x 10⁵ CFU/mL) in fresh assay medium.[2] All handling of virulent Mtb must be performed in a BSL-3 facility.
-
2. Reagent and Plate Preparation
-
Compound Plates: Using an acoustic liquid handler, dispense test compounds from a library into 384-well, black, clear-bottom microplates to a final concentration of ~10 µg/mL.[2]
-
Control Compounds:
-
Positive Control (Max Inhibition): Rifampicin at a concentration that completely inhibits growth (e.g., 2 µg/mL).
-
Negative Control (Min Inhibition): DMSO at the same final concentration as the test compounds (e.g., 0.5%).
-
-
Assay Medium: Middlebrook 7H12 broth (7H9 broth supplemented with 0.1% casitone, 5.6 µg/mL palmitate, 0.5% bovine serum albumin, and 4 µg/mL catalase).[2]
3. Cell-Based HTS Assay Protocol (384-Well Format)
-
Prepare compound, control, and empty plates. Transfer plates into the BSL-3 facility.
-
Prepare the Mtb inoculum by diluting the culture to the desired concentration in 7H12 assay medium.
-
Using a multi-drop dispenser, add 25 µL of the bacterial suspension to each well of the 384-well plates containing the pre-spotted compounds and controls.[2]
-
Seal the plates with gas-permeable seals.
-
Incubate the plates at 37°C for 5-7 days without shaking.
-
After incubation, remove the plates and measure fluorescence using a plate reader. For a DsRed reporter, use excitation/emission wavelengths of 560/590 nm.[8]
4. Data Analysis
-
Calculate Percent Inhibition: The percentage of growth inhibition for each compound is calculated using the following formula: % Inhibition = 100 x (1 - (Signal_Compound - Signal_Max) / (Signal_Min - Signal_Max)) Where:
-
Signal_Compound is the fluorescence reading from a well with a test compound.
-
Signal_Max is the average fluorescence from the positive control wells (Rifampicin).
-
Signal_Min is the average fluorescence from the negative control wells (DMSO).
-
-
Determine Assay Quality: Calculate the Z'-factor for each plate to assess the robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.[2] Z' = 1 - (3 x (SD_Min + SD_Max)) / |Mean_Min - Mean_Max|
-
Hit Identification: Compounds demonstrating ≥90% inhibition are classified as primary hits.[2][8]
-
Dose-Response and IC₅₀ Determination: Primary hits are re-tested in a dose-response format (e.g., 10-point serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The quantitative data for confirmed hits from the primary and secondary screens should be organized for clear comparison.
| Compound Class | Representative Compound | % Inhibition @ 10 µg/mL | Whole-Cell IC₅₀ (µM) | FadD32 Biochemical Assay IC₅₀ (µM) |
| Diarylcoumarins [3] | CCA34 | >95% | 0.5 - 2.0 | 1.0 - 5.0 |
| Phenoxyalkyl-benzamidazoles [1] | (Example) | >90% | 1.0 - 10 | TBD |
| Benzothiophene 1,1-dioxides [1] | (Example) | >90% | 2.0 - 15 | TBD |
| Adenosine 5'-sulfamoyl Analogs [4] | PhU-AMS | >99% | ~0.1 | <0.05 |
| Rifampicin (Control) | Rifampicin | 100% | <0.01 | N/A |
TBD: To be determined. Data are representative examples based on published inhibitor classes.
Hit Validation and Confirmatory Assays
A primary whole-cell screen identifies growth inhibitors but does not reveal the mechanism of action. A logical cascade of assays is required to validate hits and confirm FadD32 as the target.
Caption: Logical workflow from primary screening to lead optimization.
Confirmatory Assays Include:
-
Cytotoxicity Assay: Testing hits against a mammalian cell line (e.g., Vero cells) to ensure selective toxicity against Mtb.
-
Biochemical FadD32 Assays: These assays use purified FadD32 enzyme to confirm direct inhibition.[9]
-
FAAL Activity Assay: Measures the formation of acyl-AMP from a fatty acid and ATP, often by detecting the release of inorganic phosphate (Pi) or using radiolabeled substrates.[3]
-
FAAS Activity Assay (Acyl-Transfer): A gel-based assay can measure the transfer of a fluorescently labeled fatty acid from FadD32 to PKS13.[4][10]
-
-
Mycolic Acid Analysis: Metabolic labeling studies to confirm that hit compounds inhibit mycolic acid biosynthesis within whole Mtb cells.[3]
Conclusion
The whole-cell phenotypic screening protocol detailed in this application note provides a robust and high-throughput method for identifying novel inhibitors of M. tuberculosis growth. While this primary assay is the first step, the subsequent validation cascade is crucial for confirming that promising compounds exert their bactericidal or bacteriostatic effects through the specific inhibition of FadD32. The discovery of novel FadD32 inhibitors represents a promising strategy to expand the arsenal of drugs available to combat tuberculosis.[3][11]
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FadD32 | Broad Institute [broadinstitute.org]
- 7. Crystal structure of FadD32, an enzyme essential for mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]
Application Notes and Protocols for High-Throughput Screening of FadD32 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
FadD32, a fatty acyl-AMP ligase, is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier that contributes to the bacterium's intrinsic resistance to many antibiotics.[1][3] The essentiality of FadD32 for mycobacterial growth and its role in functionally linking the fatty acid synthase (FAS) and polyketide synthase (PKS) pathways make it a promising and validated target for the development of novel anti-tuberculosis drugs.[1][4]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of FadD32. The described methods include both biochemical (target-based) and whole-cell (phenotypic) approaches, offering a comprehensive strategy for inhibitor discovery and validation.
Mycolic Acid Biosynthesis Pathway and the Role of FadD32
FadD32 catalyzes a key two-step reaction in the mycolic acid pathway. First, it adenylates a long-chain fatty acid (the meromycolate precursor) using ATP, forming a fatty acyl-adenylate intermediate.[2][5] In the second step, it facilitates the transfer of the activated fatty acyl group to the acyl carrier protein (ACP) domain of Polyketide Synthase 13 (PKS13).[1][6] This process is essential for the subsequent Claisen-type condensation reaction catalyzed by PKS13, which ultimately leads to the formation of mycolic acids.
Caption: Role of FadD32 in the Mycolic Acid Biosynthesis Pathway.
High-Throughput Screening Assays for FadD32 Inhibitors
A multi-pronged approach utilizing both biochemical and whole-cell screening assays is recommended for the identification and validation of FadD32 inhibitors.
References
- 1. Establishment and Validation of Whole-Cell Based Fluorescence Assays to Identify Anti-Mycobacterial Compounds Using the Acanthamoeba castellanii - Mycobacterium marinum Host-Pathogen System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Green Fluorescent Protein Reporter Gene-Based Microplate Screening for Antituberculosis Compounds by Utilizing an Acetamidase Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Models of FadD32 Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FadD32, a fatty acyl-AMP ligase, is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1] Mycolic acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the bacterium's intrinsic resistance to many antibiotics. The essentiality of FadD32 for Mtb growth and survival makes it a promising target for the development of novel anti-tubercular drugs. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of "FadD32 Inhibitor-1," a representative compound from the diarylcoumarin class (specifically, referencing data from compound CCA34), which has been shown to target FadD32.[1][2][3][4]
These protocols are designed for preclinical assessment in established murine models of TB, providing a framework for determining the potential therapeutic efficacy of FadD32 inhibitors.
Signaling Pathway of FadD32 in Mycolic Acid Biosynthesis
FadD32 plays a pivotal role in the final condensation step of mycolic acid synthesis. It activates the long-chain meromycolic acid, preparing it for condensation with a C24-C26 fatty acid, a reaction catalyzed by the polyketide synthase Pks13. Inhibition of FadD32 disrupts this pathway, leading to the cessation of mycolic acid production and subsequent bacterial cell death.
Caption: Mycolic acid biosynthesis pathway highlighting the role of FadD32 and its inhibition.
In Vivo Efficacy Models
The mouse model is the most widely used preclinical model for evaluating the efficacy of anti-TB drug candidates due to its well-characterized immunology and the ability to establish a chronic, persistent infection that mimics aspects of human tuberculosis.[1][5]
Murine Model of Tuberculosis for Efficacy Testing
This protocol describes a low-dose aerosol infection model in BALB/c mice, a commonly used strain for TB research.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of FadD3t2 Inhibitor-1 in a murine model.
Data Presentation
Table 1: In Vivo Efficacy of this compound against M. tuberculosis in BALB/c Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | Duration | Mean Bacterial Load in Lungs (log10 CFU ± SD) | Fold Reduction vs. Vehicle |
| Vehicle Control | - | i.p. | Every other day | 8 days | 6.5 ± 0.3 | - |
| This compound (CCA34) | 35 | i.p. | Every other day | 4 days | 6.1 ± 0.2 | 4-fold |
| This compound (CCA34) | 35 | i.p. | Every other day | 8 days | 5.0 ± 0.4 | 30-fold[1] |
| Isoniazid (INH) | 25 | i.p. | Daily | 8 days | 4.2 ± 0.3 | >100-fold |
Note: Data is representative and synthesized from published studies on diarylcoumarin CCA34.[1] Actual results may vary.
Experimental Protocols
Murine Low-Dose Aerosol Infection Model
Objective: To establish a chronic pulmonary M. tuberculosis infection in mice.
Materials:
-
8-week-old female BALB/c mice
-
Mycobacterium tuberculosis Erdman strain (or other virulent laboratory strain)
-
Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)
-
Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween-80
-
Phosphate-buffered saline (PBS)
-
Appropriate personal protective equipment (PPE) and biosafety level 3 (BSL-3) facilities
Protocol:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Wash the bacterial cells twice with PBS.
-
Resuspend the pellet in PBS and briefly sonicate to create a single-cell suspension.
-
Adjust the bacterial concentration to deliver a low dose of approximately 100-200 CFU per mouse lung. This requires prior calibration of the aerosol chamber.
-
-
Aerosol Infection:
-
Place mice in the aerosol exposure chamber.
-
Nebulize the bacterial suspension according to the manufacturer's instructions for the calibrated time to deliver the target dose.
-
Following exposure, hold the mice in the chamber for a designated period to allow for settling of the aerosol before returning them to their cages.
-
-
Confirmation of Infection:
-
At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs by CFU enumeration (see Protocol 3).
-
Drug Formulation and Administration
Objective: To administer the test compounds to infected mice.
Materials:
-
This compound (e.g., CCA34)
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Positive control drug (e.g., Isoniazid)
-
Sterile PBS or saline
-
Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)
Protocol:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
On each treatment day, dilute the stock solution with sterile PBS or saline to the final desired concentration for injection. The final concentration of the vehicle should be non-toxic (e.g., <10% DMSO).
-
Prepare the positive control drug (e.g., Isoniazid in water or saline).
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Oral Gavage:
-
If oral administration is desired, use a proper-sized gavage needle.
-
Administer the drug solution directly into the stomach.
-
Ensure proper training to prevent injury to the esophagus or aspiration.
-
-
Assessment of Bacterial Load (CFU Enumeration)
Objective: To quantify the number of viable M. tuberculosis in the lungs and spleen.
Materials:
-
Sterile PBS with 0.05% Tween-80
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Incubator at 37°C
Protocol:
-
Tissue Harvesting:
-
At the designated endpoints, humanely euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
-
Tissue Homogenization:
-
Place each organ in a separate tube containing a known volume of sterile PBS-Tween-80.
-
Homogenize the tissues until no visible clumps remain.
-
-
Serial Dilution and Plating:
-
Create 10-fold serial dilutions of the tissue homogenates in PBS-Tween-80.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates in duplicate or triplicate.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on plates with a countable number of colonies (e.g., 30-300 colonies).
-
Calculate the total number of CFU per organ.
-
Conclusion
The described in vivo efficacy models provide a robust framework for the preclinical evaluation of FadD32 inhibitors. The murine model of tuberculosis, while not perfectly replicating all aspects of human disease, is an indispensable tool for assessing the potential of new anti-tubercular agents to reduce bacterial burden in a living organism.[6] Careful execution of these protocols will yield valuable data to guide the further development of FadD32 inhibitors as a novel class of therapeutics to combat tuberculosis.
References
- 1. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of FadD32 Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, providing a crucial defensive barrier and contributing to the pathogenicity of tuberculosis. The biosynthesis of these complex lipids is a well-validated target for antitubercular drug development. FadD32, a fatty acyl-AMP ligase, is a key enzyme in the mycolic acid biosynthesis pathway, responsible for the activation of the meromycolic acid chain before its condensation with the α-branch. Inhibition of FadD32 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.
This document provides detailed protocols for the synthesis and purification of FadD32 Inhibitor-1 , a representative 4,6-diaryl-5,7-dimethylcoumarin. This class of compounds has been identified as potent inhibitors of FadD32, demonstrating significant activity against M. tuberculosis.[1][2][3] The protocols outlined below are intended to guide researchers in the preparation and purification of this inhibitor for further biological evaluation and drug development efforts.
Data Presentation
The following tables summarize key quantitative data related to the synthesis, purification, and activity of this compound.
Table 1: Synthesis and Purification Summary
| Parameter | Value | Notes |
| Starting Materials | 3,5-Dimethyl-4',6-dihydroxy-biphenyl-2-carboxylic acid ethyl ester, 4-Chlorophenylacetic acid | Commercially available or synthesized separately. |
| Synthesis Method | Pechmann Condensation | Acid-catalyzed cyclization reaction. |
| Crude Yield | 75-85% | Yield of the crude product after initial workup. |
| Purification Method | Flash Chromatography followed by Preparative HPLC | Two-step purification to achieve high purity. |
| Final Purity | >98% | Determined by analytical HPLC and NMR. |
| Overall Yield | 40-50% | Yield of the final, highly purified product. |
Table 2: Biological Activity of this compound (CCA34)
| Parameter | Value | Organism/Target | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.24 µM | M. tuberculosis H37Rv | [1] |
| Target Enzyme | FadD32 (Fatty acyl-AMP ligase) | M. tuberculosis | [2] |
| Mechanism of Action | Inhibition of the acyl-acyl carrier protein synthetase activity of FadD32 | Blocks the transfer of the activated meromycolic acid to PKS13. | [2] |
Experimental Protocols
I. Synthesis of this compound (Pechmann Condensation)
This protocol describes the synthesis of a representative 4,6-diaryl-5,7-dimethylcoumarin, analogous to potent FadD32 inhibitors reported in the literature.
Materials:
-
3,5-Dimethyl-biphenyl-2,4-diol
-
Ethyl 2-(4-chlorophenyl)-3-oxobutanoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 3,5-dimethyl-biphenyl-2,4-diol (1.0 eq) and ethyl 2-(4-chlorophenyl)-3-oxobutanoate (1.1 eq).
-
Add ethanol (20 mL) to dissolve the reactants with stirring.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (5 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water (100 mL).
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Filter the crude product using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. The expected crude yield is 75-85%.
II. Purification of this compound
A two-step purification process is recommended to achieve high purity of the final compound.
A. Flash Chromatography (Initial Purification)
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Flash chromatography system or glass column
-
Test tubes for fraction collection
Procedure:
-
Prepare a silica gel column. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dried product onto the top of the prepared silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified product.
B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (optional, for improved peak shape)
-
Preparative HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Dissolve the partially purified product in a suitable solvent, such as a mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC with a C18 column.
-
Develop a suitable gradient method. A typical gradient would be from 40% to 90% acetonitrile in water (with 0.1% formic acid if needed) over 30 minutes. The flow rate will depend on the column dimensions.
-
Inject the sample onto the column.
-
Collect the peak corresponding to the this compound using a fraction collector.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the final product with >98% purity.
Mandatory Visualizations
Caption: Mycolic Acid Biosynthesis Pathway and Inhibition by this compound.
Caption: Workflow for the Synthesis and Purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring FadD32 Enzymatic Activity with an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FadD32, a fatty acyl-AMP ligase, is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Mycolic acids are essential components of the mycobacterial cell envelope, contributing to its impermeability and the bacterium's intrinsic resistance to many antibiotics.[2] The essential role of FadD32 in mycobacterial viability makes it a promising target for the development of novel anti-tuberculosis drugs.[1][2][3]
These application notes provide detailed protocols for measuring the enzymatic activity of FadD32 and for evaluating the potency of its inhibitors. Two primary methodologies are described: a spectrophotometric assay based on the detection of inorganic phosphate and a fluorescence-based assay that monitors the transfer of a fatty acid to the partner protein, Pks13.
Mycolic Acid Biosynthesis Pathway Involving FadD32
FadD32 catalyzes the ATP-dependent activation of long-chain fatty acids into acyl-adenylates (acyl-AMP). This activated fatty acid is then transferred to the polyketide synthase Pks13, a key step in the formation of the meromycolic chain of mycolic acids.[4][5] Inhibition of FadD32 disrupts this pathway, leading to the cessation of mycolic acid synthesis and ultimately, bacterial death.[2][4]
Quantitative Data of FadD32 Inhibitors
The following tables summarize the inhibitory activities of various compounds against FadD32 and M. tuberculosis.
Table 1: In Vitro Enzymatic Inhibition of FadD32
| Inhibitor | Assay Type | Target Species | IC50 (µM) | Reference |
| PhU-AMS | Fluorescence-based Acyl Transfer | M. tuberculosis | 6.8 ± 1.1 | [6] |
| AMPC12 | Spectrophotometric (Phosphate Detection) | M. tuberculosis | ~1 | [3] |
| AMPC20 | Spectrophotometric (Phosphate Detection) | M. tuberculosis | ~0.1 | [3] |
Table 2: Whole-Cell Activity of Diarylcoumarin Inhibitors against M. tuberculosis
| Inhibitor | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| CCA1 | 1.6 | [7] |
| CCA2 | 3.1 | [7] |
| CCA3 | 1.6 | [7] |
| CCA4 | 0.8 | [7] |
| CCA5 | 1.6 | [7] |
| CCA34 | 0.4 | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for FadD32 Activity (Malachite Green Assay)
This assay quantifies the release of inorganic pyrophosphate (PPi) during the adenylation step of the FadD32 reaction. The PPi is hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is detected colorimetrically using a malachite green-molybdate reagent.[1][8]
Materials:
-
Purified FadD32 enzyme
-
Fatty acid substrate (e.g., Lauric acid)
-
ATP
-
MgCl₂
-
Inorganic Pyrophosphatase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Malachite Green Reagent (see preparation below)
-
Phosphate Standard (for standard curve)
-
96-well microplate
-
Microplate reader (620-660 nm)
Malachite Green Reagent Preparation:
-
Solution A: Dissolve 3.2 g of ammonium molybdate and 350 mg of malachite green in 255 mL of dH₂O.
-
Add 45 mL of concentrated HCl and stir vigorously for 1 hour at room temperature.
-
Filter the solution through Whatman #1 paper.
-
Store in a stoppered bottle. The reagent is stable for one month.[9]
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, MgCl₂, fatty acid substrate, and inorganic pyrophosphatase.
-
Inhibitor Addition: Add the test inhibitor compound at various concentrations to the designated wells. Include a DMSO control.
-
Enzyme Addition: Initiate the reaction by adding the purified FadD32 enzyme to each well.
-
ATP Addition: Start the enzymatic reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Color Development: Stop the reaction and develop the color by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measurement: Read the absorbance at 620-660 nm using a microplate reader.[10][11][12]
-
Data Analysis: Construct a phosphate standard curve to determine the amount of Pi produced. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Fluorescence-Based Acyl Transfer Assay
This assay directly measures the transfer of a fluorescently labeled fatty acid from FadD32 to its partner protein, Pks13. The reaction products are separated by SDS-PAGE, and the amount of fluorescently labeled Pks13 is quantified.[6]
Materials:
-
Purified FadD32 enzyme
-
Purified Pks13 protein
-
Fluorescently labeled fatty acid (e.g., BODIPY FL C16)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.2)[6]
-
SDS-PAGE equipment and reagents
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and Pks13.
-
Inhibitor Addition: Add the test inhibitor compound at various concentrations to the designated tubes. Include a DMSO control.
-
Enzyme Addition: Add the purified FadD32 enzyme to each tube.
-
Substrate Addition: Initiate the reaction by adding the fluorescently labeled fatty acid. The final reaction volume is typically 15 µL.[6]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel.
-
Fluorescence Imaging: Scan the gel using a fluorescence gel scanner to visualize the fluorescently labeled Pks13.
-
Quantification: Quantify the fluorescence intensity of the Pks13 band for each reaction.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Conclusion
The protocols and data presented provide a comprehensive guide for researchers engaged in the study of FadD32 and the development of its inhibitors. The described assays are robust and adaptable for high-throughput screening, enabling the identification and characterization of novel anti-tuberculosis drug candidates targeting this essential enzyme. The validation of FadD32 as a druggable target opens new avenues for combating the global threat of tuberculosis.[2][4]
References
- 1. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. eubopen.org [eubopen.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: A Framework for FadD32 Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals in the field of antibacterial drug discovery, with a focus on Mycobacterium tuberculosis.
Introduction: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a unique and complex cell envelope rich in mycolic acids.[1][2][3] These lipids are crucial for the bacterium's survival, impermeability to external agents, and pathogenicity.[1][3][4] The biosynthesis of mycolic acids is a well-validated pathway for antitubercular drug development, targeted by first-line drugs like isoniazid.[5][6]
Within this pathway, Fatty Acyl-AMP Ligase 32 (FadD32) has emerged as a promising and essential drug target.[1][4][7] FadD32 plays a critical role by activating long-chain fatty acids (meromycolic acids) into acyl-adenylates (acyl-AMP).[1][2][8][9] This activation is the penultimate step before the final condensation with a shorter fatty acid, catalyzed by the polyketide synthase Pks13, to form mature mycolic acids.[1][2][3] The essentiality of FadD32 for Mtb viability, combined with its validated druggability, makes it an attractive target for novel anti-TB agents that can circumvent existing resistance mechanisms.[5][6][7]
This document provides a comprehensive experimental framework for the identification and characterization of novel FadD32 inhibitors, from initial high-throughput screening to downstream validation in a cellular context.
FadD32's Role in Mycolic Acid Biosynthesis
FadD32 functions as a molecular bridge, linking the fatty acid synthase (FAS-II) pathway, which produces the meromycolic chain, and the polyketide synthase (PKS) machinery.[1][4] The enzyme performs a dual function:
-
Fatty Acyl-AMP Ligase (FAAL) activity: FadD32 adenylates the meromycolic acid using ATP, forming a highly reactive acyl-adenylate intermediate and releasing pyrophosphate (PPi).[1][5][10]
-
Fatty Acyl-ACP Synthetase (FAAS) activity: It then transfers the activated meromycoloyl group to the N-terminal acyl carrier protein (ACP) domain of Pks13.[2][3][5]
Inhibition of either of these functions disrupts the mycolic acid supply chain, leading to cell death.[5][8]
Experimental Workflow for Inhibitor Discovery
A tiered approach is recommended to efficiently screen and validate potential FadD32 inhibitors. The workflow progresses from a high-throughput biochemical screen to more complex and physiologically relevant whole-cell and toxicity assays.
Experimental Protocols
Protocol 1: Recombinant FadD32 Expression and Purification
This protocol is a prerequisite for biochemical assays. M. smegmatis FadD32 is often used as a surrogate due to its high sequence similarity (74%) to the Mtb enzyme and better expression profiles.[11]
-
Cloning: Synthesize the fadD32 gene (e.g., from M. smegmatis mc²155) codon-optimized for E. coli expression. Clone into a suitable expression vector (e.g., pET-28a) with an N-terminal His6-tag.
-
Expression:
-
Transform the plasmid into E. coli BL21(DE3) cells.
-
Grow cells in LB medium containing kanamycin (50 µg/mL) at 37°C with shaking until OD600 reaches 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
-
Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol) supplemented with protease inhibitors.
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation (18,000 x g, 45 min, 4°C).
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 40 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Elute the protein with Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Concentrate the eluted protein and perform size-exclusion chromatography for further purification.
-
Assess purity by SDS-PAGE (>95%) and store at -80°C.
-
Protocol 2: FadD32 Biochemical Assay (Phosphate Release)
This assay measures the FAAL activity of FadD32 by quantifying the release of inorganic phosphate (Pi), a byproduct of the adenylation reaction.[9][12] It is suitable for high-throughput screening (HTS).
-
Materials:
-
Purified recombinant FadD32
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Substrates: Lauric acid (or a longer chain fatty acid) and ATP.
-
Pi-detection reagent (e.g., Malachite Green-based).
-
Test compounds dissolved in DMSO.
-
-
Procedure (384-well plate format):
-
Add 250 nL of test compound (or DMSO for controls) to assay wells.
-
Add 10 µL of FadD32 enzyme solution (final concentration ~50 nM) in Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 10 µL of a substrate mix containing lauric acid (final concentration 20 µM) and ATP (final concentration 200 µM) in Assay Buffer.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect Pi by adding 10 µL of the Pi-detection reagent.
-
Incubate for 15 minutes at room temperature.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Controls:
-
Positive control (100% activity): DMSO instead of inhibitor.
-
Negative control (0% activity): No enzyme or a known inhibitor.
-
-
IC50 Determination: For active compounds, perform a dose-response experiment with a 10-point serial dilution of the inhibitor to calculate the half-maximal inhibitory concentration (IC50).
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.
-
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.
-
96-well microplates.
-
Resazurin dye.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a final concentration of ~5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well.
-
Seal the plates and incubate at 37°C for 7 days.
-
Add 10 µL of Resazurin solution to each well and incubate for another 24-48 hours.
-
Determine the MIC as the lowest compound concentration where the color remains blue (indicating no bacterial metabolism), while the positive control (no drug) turns pink.
-
Protocol 4: Cytotoxicity Assay
This assay evaluates the toxicity of compounds against a mammalian cell line to determine selectivity.
-
Materials:
-
Human cell line (e.g., HepG2, a liver cell line).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS).
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds for 48-72 hours.
-
Assess cell viability by adding the appropriate reagent and measuring luminescence or absorbance according to the manufacturer's instructions.
-
Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Data Presentation and Hit Prioritization
Quantitative data should be summarized in tables to facilitate comparison and decision-making. The Selectivity Index (SI = CC50 / MIC) is a critical parameter for prioritizing hits. A higher SI value is desirable, indicating that the compound is more toxic to the bacteria than to mammalian cells.
Table 1: Summary of Inhibitor Activity Data (Hypothetical)
| Compound ID | FadD32 IC50 (µM) | Mtb MIC (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| FAD-001 | 0.8 | 1.5 | >100 | >66.7 |
| FAD-002 | 1.2 | 5.0 | 25 | 5.0 |
| FAD-003 | 15.6 | >50 | >100 | N/A |
| FAD-004 | 0.5 | 0.9 | 12 | 13.3 |
| Control (Coumarin) | 2.5 | 4.0 | >100 | >25.0 |
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ser/Thr Phosphorylation Regulates the Fatty Acyl-AMP Ligase Activity of FadD32, an Essential Enzyme in Mycolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]
- 7. FadD32 | Broad Institute [broadinstitute.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic and functional insights into fatty acid activation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing FadD32 Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
FadD32, a fatty acyl-AMP ligase, is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] Mycolic acids are essential lipid components of the mycobacterial cell envelope, contributing to its impermeability and protecting the bacterium from various threats.[1][2][3] FadD32's essential role is to activate long-chain fatty acids (meromycolic acids) by converting them into acyl-adenylate (acyl-AMP) intermediates. This activation is a pivotal step that functionally connects the fatty acid synthase (FAS) and polyketide synthase (PKS) biosynthetic pathways.[1][2] Subsequently, FadD32 facilitates the transfer of this activated meromycolic acid to the polyketide synthase Pks13.[1][4][5][6] Given its essentiality for mycobacterial growth and survival, FadD32 has been genetically and chemically validated as a promising target for the development of novel anti-tubercular drugs.[1][4][7]
These application notes provide detailed protocols for various biochemical, biophysical, and cell-based assays to accurately determine the potency of FadD32 inhibitors.
Mycolic Acid Biosynthesis Pathway and the Role of FadD32
The synthesis of mycolic acids is a complex process involving two types of fatty acid synthases, FAS-I and FAS-II.[8][9] FAS-I is responsible for the de novo synthesis of fatty acids, while FAS-II elongates these fatty acids to produce the long meromycolic acid chains.[8][9][10] FadD32 catalyzes the penultimate step in this pathway.[1] It first adenylates the meromycolic acid using ATP, forming a meromycoloyl-AMP intermediate and releasing pyrophosphate (PPi).[1][4] This activated meromycolic acid is then transferred to the N-terminal acyl carrier protein (ACP) domain of Pks13.[1][4] Pks13 then catalyzes the final Claisen condensation of the meromycolic acid with a C24-C26 fatty acid (the α-branch), which is activated by the AccD4-containing acyl-CoA carboxylase complex, to form the full-length mycolic acid precursor.[5][9][10]
Data Presentation: FadD32 Inhibitor Potency
The following tables summarize the inhibitory potency of various compounds against FadD32 and M. tuberculosis.
Table 1: Biochemical Potency of FadD32 Inhibitors
| Compound Class | Compound | Assay Type | Target | IC50 (µM) | Reference |
| Bisubstrate Analog | PhU-AMS | Gel-based FAAS | Mtb FadD32 | ~5 | [4] |
| Diarylcoumarin | CCA34 | Gel-based FAAS | Mtb FadD32 | ~10 | [9] |
| Diarylcoumarin | CCA2 | Gel-based FAAS | Mtb FadD32 | >100 | [9] |
| FDA-approved Drug (in silico) | Accolate | Molecular Docking | Msm FadD32 | N/A (Binding Energy: -45.13 kcal/mol) | [11] |
| FDA-approved Drug (in silico) | Sorafenib | Molecular Docking | Msm FadD32 | N/A (Binding Energy: -35.21 kcal/mol) | [11] |
| FDA-approved Drug (in silico) | Mefloquine | Molecular Docking | Msm FadD32 | N/A (Binding Energy: -28.97 kcal/mol) | [11] |
| FDA-approved Drug (in silico) | Loperamide | Molecular Docking | Msm FadD32 | N/A (Binding Energy: -21.52 kcal/mol) | [11] |
Table 2: Whole-Cell Activity of FadD32 Inhibitors against M. tuberculosis
| Compound Class | Compound | Assay Type | Strain | MIC (µM) | IC90 (µM) | Reference |
| Diarylcoumarin | CCA1 | OD600 | H37Rv | 1.25 | 0.6 | [9] |
| Diarylcoumarin | CCA2 | OD600 | H37Rv | 20 | 10 | [9] |
| Diarylcoumarin | CCA34 | OD600 | H37Rv | 0.6 | 0.3 | [9] |
| Quinolone (Coumarin replacement) | 21b | Not Specified | H37Rv | 0.05 | Not Reported | [12] |
Experimental Protocols
A general workflow for identifying and characterizing FadD32 inhibitors typically starts with high-throughput screening (HTS) of compound libraries using a biochemical or whole-cell assay, followed by validation and detailed characterization of hits.
Protocol 1: Recombinant FadD32 Expression and Purification
This protocol describes the expression and purification of His-tagged FadD32 from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the His-tagged fadD32 gene.
-
LB broth supplemented with appropriate antibiotic (e.g., kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA affinity chromatography column.
-
Gel filtration column (e.g., Superdex 200).
-
Storage Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol.
Procedure:
-
Inoculate a starter culture of transformed E. coli in LB broth with antibiotic and grow overnight at 37°C.
-
Inoculate a large volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 16-20 hours at 18°C.
-
Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute FadD32 with Elution Buffer.
-
Further purify the eluted protein by gel filtration chromatography using a column pre-equilibrated with Storage Buffer.
-
Pool fractions containing pure FadD32, concentrate, and store at -80°C. Protein purity can be assessed by SDS-PAGE.[13]
Protocol 2: Spectrophotometric FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity Assay
This high-throughput compatible assay measures the release of inorganic pyrophosphate (PPi) during the adenylation reaction catalyzed by FadD32.[1][14][15] The PPi is subsequently hydrolyzed to two molecules of inorganic phosphate (Pi) by a pyrophosphatase, and the Pi is detected colorimetrically.
Materials:
-
Purified FadD32 enzyme.
-
Inorganic pyrophosphatase.
-
Fatty acid substrate (e.g., Lauric acid, C12) dissolved in DMSO.
-
ATP solution.
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20.[4]
-
PiColorLock™ Gold reagent or similar phosphate detection reagent.
-
Test inhibitors dissolved in DMSO.
-
384-well microplates.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, inorganic pyrophosphatase, and the fatty acid substrate.
-
Add the test inhibitor or DMSO (for control) to the wells of the microplate.
-
Add the FadD32 enzyme to the wells and pre-incubate with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature, ensuring the reaction is in the linear range.[16]
-
Stop the reaction and measure the generated Pi by adding the PiColorLock™ Gold reagent according to the manufacturer's instructions.
-
Measure the absorbance at 630-650 nm.
-
Calculate the percent inhibition for each compound and determine the IC50 value by fitting the dose-response data to a suitable equation.
Protocol 3: Gel-Based FadD32 Fatty Acyl-ACP Synthetase (FAAS) and Coupled Activity Assay
This assay directly visualizes the transfer of a fluorescently labeled fatty acid from FadD32 to its protein acceptor, PKS13 (or its ACP domain), providing a measure of the overall enzyme activity.[4]
Materials:
-
Purified FadD32 and PKS13 enzymes.
-
Fluorescently labeled fatty acid (e.g., BODIPY FL C16) dissolved in DMSO.
-
ATP solution.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, pH 7.2.[4]
-
Test inhibitors dissolved in DMSO.
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner.
Procedure:
-
Set up reaction mixtures in a total volume of 15 µL containing Assay Buffer.
-
Prepare a dilution series of the test inhibitor (e.g., a seven-point, 2-fold dilution series starting from 50 µM final concentration).[4] Include a positive control (DMSO only) and negative controls (e.g., no FadD32, no PKS13, or addition of 50 mM EDTA).[4]
-
Add FadD32 (final concentration ~32 nM) and PKS13 (final concentration ~2 µM) to the reaction tubes.[4]
-
Add the test inhibitor or control solution and pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding the fluorescently labeled fatty acid (final concentration ~50 µM) and ATP (final concentration ~2 mM).[4]
-
Incubate the reactions at room temperature for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled PKS13 band using a fluorescence gel scanner.
-
Quantify the band intensity using appropriate software (e.g., ImageQuant).
-
Plot the normalized band intensity versus inhibitor concentration and fit the data to a four-parameter Hill equation to determine the IC50 value.[4]
Protocol 4: Thermal Shift Assay (TSA) for Inhibitor Binding
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for and validate compounds that bind to and stabilize the FadD32 protein.[1][17][18]
Materials:
-
Purified FadD32 enzyme.
-
TSA Buffer: 25 mM Tris-HCl, pH 8.0, 500 mM NaCl.[17] (Note: Buffer conditions may need optimization for specific proteins).
-
SYPRO Orange dye (5000x stock).
-
Test inhibitors dissolved in DMSO.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
-
qPCR-compatible 96- or 384-well plates.
Procedure:
-
Prepare a master mix of FadD32 (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in TSA Buffer.[17]
-
Aliquot the protein-dye mixture into the wells of the qPCR plate.
-
Add the test inhibitors to the wells to a final concentration of, for example, 10 µM.[17] Include DMSO controls.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Run a program that gradually increases the temperature from 25°C to 95°C, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm in the presence of the inhibitor and the Tm of the DMSO control. A significant positive ΔTm indicates inhibitor binding and protein stabilization.
Protocol 5: M. tuberculosis Whole-Cell Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC90) of a compound against whole M. tuberculosis cells.
Materials:
-
M. tuberculosis strain (e.g., H37Rv). For high-throughput screening, a strain expressing a fluorescent reporter like GFP can be used.[10][19]
-
Middlebrook 7H9 broth supplemented with OADC and Tween-80.
-
Test inhibitors dissolved in DMSO.
-
96- or 384-well microplates.
-
Microplate reader for measuring optical density (OD600) or fluorescence.
Procedure:
-
Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.6-0.8).[10]
-
Dilute the culture in fresh medium to a starting OD600 of 0.025-0.05.
-
Prepare serial dilutions of the test inhibitors in the microplate wells.
-
Add the diluted bacterial culture to the wells.
-
Incubate the plates at 37°C for a specified period (e.g., 7-14 days).
-
Measure bacterial growth by reading the OD600 or fluorescence.[20][21]
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth or reduces growth by a certain percentage (e.g., 99%).[22] The IC90 is the concentration that inhibits growth by 90% compared to the DMSO control.
Protocol 6: Mycolic Acid Biosynthesis Inhibition Assay
This assay directly assesses whether an inhibitor targets the mycolic acid biosynthesis pathway in whole cells.
Materials:
-
M. tuberculosis strain (e.g., H37Rv).
-
Middlebrook 7H9 broth supplemented with OADC and Tween-80.
-
[1-14C]acetate.
-
Test inhibitors.
-
Reagents for lipid extraction (e.g., tetrabutylammonium hydroxide, methyl iodide, methylene chloride, hexane, ethyl acetate).
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
Phosphorimager or autoradiography film.
Procedure:
-
Grow M. tuberculosis to exponential phase (OD600 ≈ 0.6).[3]
-
Treat the cultures with the test inhibitor at various concentrations (e.g., 1x and 5x MIC) for a defined period (e.g., 18-24 hours).[2][9]
-
Add [1-14C]acetate (e.g., 1 µCi/mL) to the cultures and incubate for an additional 8-24 hours to allow for metabolic labeling of lipids.[2][3]
-
Harvest the cells by centrifugation and wash them.
-
Extract and methylate the fatty acids and mycolic acids to generate fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs). This typically involves saponification followed by methylation.[3][23]
-
Normalize the samples by loading equal counts per minute (cpm) onto a TLC plate.[7]
-
Separate the FAMEs and MAMEs by TLC using an appropriate solvent system (e.g., hexane:ethyl acetate, 95:5, run multiple times).[23]
-
Visualize the radiolabeled lipids by phosphorimaging or autoradiography.
-
A potent and specific inhibitor of mycolic acid biosynthesis will show a dose-dependent decrease in the MAME bands, while the FAME bands may remain unchanged or increase.[9]
References
- 1. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pks13/FadD32 crosstalk for the biosynthesis of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pjbmb.com [pjbmb.com]
- 14. researchgate.net [researchgate.net]
- 15. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eubopen.org [eubopen.org]
- 18. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 19. pnas.org [pnas.org]
- 20. Measuring of Mycobacterium tuberculosis growth. A correlation of the optical measurements with colony forming units - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gallein potentiates isoniazid's ability to suppress Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Recombinant FadD32 Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The FadD32 protein, a fatty acyl-AMP ligase, is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] It catalyzes the activation of long-chain fatty acids, a critical step for the formation of the mycobacterial cell wall.[1][2] This makes FadD32 a promising target for the development of novel anti-tuberculosis drugs. This document provides a detailed protocol for the expression of recombinant Mtb FadD32 in Escherichia coli and its subsequent purification. The availability of pure and active FadD32 is crucial for structural studies, enzymatic assays, and high-throughput screening of potential inhibitors.
The following protocol describes a robust method for obtaining high-purity FadD32, suitable for a range of downstream applications including crystallography and drug discovery.
Data Presentation
Table 1: Summary of Quantitative Data for FadD32 Expression and Purification
| Parameter | M. tuberculosis FadD32 | M. smegmatis FadD32 | C. glutamicum FadD32 |
| Expression System | E. coli BL21(DE3) with pET28b-fadD32 and pGRO7 | E. coli with pET15b vector | E. coli with pET15b vector |
| Culture Volume | 1.5 L | Not Specified | Not Specified |
| Typical Yield (after purification) | ~0.5 mg/L | Significantly higher than MtbFadD32 | Significantly higher than MtbFadD32 |
| Purity | >95% (as estimated by SDS-PAGE) | High Purity | High Purity |
Note: Yields can vary depending on the specific experimental conditions and the expression construct used.
Experimental Protocols
Expression of Recombinant FadD32 in E. coli
This protocol is adapted from methods described for the expression of M. tuberculosis FadD32.[1]
1.1. Materials:
-
E. coli BL21(DE3) chemically competent cells
-
pET28b-fadD32 expression plasmid (kanamycin resistance)
-
pGRO7 plasmid (chloramphenicol resistance) for chaperone co-expression
-
Luria-Bertani (LB) broth and agar plates
-
Kanamycin (50 µg/mL final concentration)
-
Chloramphenicol (25 µg/mL final concentration)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock solution)
-
Selenomethionine (SelMet) medium (for structural biology applications)
-
L-arabinose (for pGRO7 chaperone expression induction)
1.2. Method:
-
Co-transform E. coli BL21(DE3) competent cells with pET28b-fadD32 and pGRO7 plasmids.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and chloramphenicol (25 µg/mL). Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with the same antibiotics and grow overnight at 37°C with shaking (200 rpm).
-
The next day, inoculate 1.5 L of LB broth (or SelMet medium for selenomethionine labeling) with the overnight culture. Add kanamycin (35 µg/mL) and chloramphenicol (25 µg/mL).
-
Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 1.0-1.2.
-
Induce chaperone expression by adding L-arabinose to a final concentration of 0.5 mg/mL.
-
Induce FadD32 expression by adding IPTG to a final concentration of 1 mM.
-
Reduce the temperature to 25°C and continue to incubate overnight with shaking (200 rpm).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of His-tagged FadD32
This protocol describes a two-step purification process involving Ni-NTA affinity chromatography followed by size-exclusion (gel filtration) chromatography.[1]
2.1. Materials:
-
Lysis Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP (tris(2-carboxyethyl)phosphine), 1 mM PMSF (phenylmethylsulfonyl fluoride), and DNase I.
-
Wash Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 25 mM imidazole, 1 mM TCEP.
-
Elution Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 500 mM imidazole, 1 mM TCEP.
-
Gel Filtration Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM TCEP.
-
Ni-NTA agarose resin
-
HiPrep 26/60 Sephacryl S-200 HR gel filtration column (or equivalent)
-
SDS-PAGE reagents for analysis
2.2. Method:
Step 1: Cell Lysis and Ni-NTA Affinity Chromatography
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove unbound proteins.[1]
-
Elute the His-tagged FadD32 protein with Elution Buffer.[1]
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
Step 2: Size-Exclusion (Gel Filtration) Chromatography
-
Pool the fractions containing FadD32 from the Ni-NTA purification.
-
Concentrate the pooled fractions if necessary.
-
Load the concentrated protein onto a HiPrep 26/60 Sephacryl S-200 HR gel filtration column pre-equilibrated with Gel Filtration Buffer.[1]
-
Elute the protein with the same buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing pure FadD32, concentrate, and store at -80°C.
Visualizations
References
Troubleshooting & Optimization
FadD32 Inhibitor-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FadD32 Inhibitor-1. The information provided is based on general best practices for small molecule inhibitors, as specific public data on this compound is limited.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme Fatty Acid Degradation Protein D32 (FadD32) and exhibits anti-tubercular activity.[1] FadD32 is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[2][3][4][5] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, leading to bacterial cell death.[2][4] FadD32 functions by adenylating long-chain fatty acids and transferring them to the polyketide synthase Pks13.[4][6] By inhibiting FadD32, this compound effectively blocks a key step in cell wall formation, validating FadD32 as a promising target for antibiotic development.[2][3][4]
2. What are the recommended storage conditions for this compound?
As with many small molecule inhibitors, proper storage is critical to maintain the stability and activity of this compound. For specific storage recommendations, it is always best to consult the product's certificate of analysis. However, general guidelines are as follows:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. Avoid moisture.[7] |
| 4°C | Up to 2 years | For shorter-term storage.[7] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | Up to 1 month | Check for precipitation upon thawing.[7] |
3. In which solvents is this compound soluble?
Specific solubility data for this compound is not widely published. However, based on common practices for similar small molecule inhibitors, the following table provides a general guide. It is highly recommended to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Predicted Solubility | Notes |
| DMSO | Likely soluble | A common solvent for preparing stock solutions of organic small molecules. |
| Ethanol | May be soluble | Solubility can vary. Test in a small volume first. |
| Water | Likely insoluble or poorly soluble | Many small molecule inhibitors have low aqueous solubility. |
| PBS (pH 7.4) | Likely insoluble or poorly soluble | Similar to water, solubility is expected to be low. |
For preparing working solutions for in vivo studies, a stock solution in DMSO can be diluted with a vehicle containing co-solvents like Tween 80, PEG400, or CMC-Na to improve solubility and reduce toxicity.[7]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Stock or Working Solution
Possible Causes:
-
The compound's solubility limit has been exceeded.
-
The temperature of the solution has decreased, reducing solubility.
-
The solvent has evaporated, increasing the compound's concentration.
-
Interaction with components of the buffer or media.
Troubleshooting Steps:
Issue 2: Inconsistent or No Inhibitory Activity
Possible Causes:
-
Degradation of the compound due to improper storage or handling.
-
Inaccurate concentration of the stock solution.
-
The compound is not soluble in the assay buffer.
-
The experimental setup is not optimized for the inhibitor.
Troubleshooting Steps:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. FadD32 | Broad Institute [broadinstitute.org]
- 4. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Overcoming Off-Target Effects of FadD32 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of FadD32 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is FadD32 and why is it a promising drug target for tuberculosis?
A1: FadD32 is an essential enzyme in Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. It plays a crucial role in the biosynthesis of mycolic acids, which are unique and indispensable components of the mycobacterial cell wall.[1][2][3][4] FadD32 acts as a fatty acyl-AMP ligase (FAAL), activating long-chain fatty acids and transferring them to the polyketide synthase Pks13 for the final assembly of mycolic acids.[1][2][5][6] Since mycolic acids are vital for the structural integrity and survival of Mtb, and are absent in humans, FadD32 is considered a highly attractive and validated target for the development of new anti-tuberculosis drugs.[1][2][4]
Q2: What are the common off-target effects observed with FadD32 inhibitors?
A2: While specific off-target effects are dependent on the chemical scaffold of the inhibitor, common issues can include:
-
Inhibition of other FadD enzymes: Mtb possesses a large family of FadD enzymes (fatty acid adenylating enzymes) with varying degrees of similarity in their active sites.[1] Poorly selective inhibitors may cross-react with these other FadDs, leading to a complex and difficult-to-interpret phenotype.[1]
-
Interaction with human enzymes: Some inhibitors might interact with human enzymes that have similar structural folds or binding pockets, leading to cytotoxicity. This is a general challenge in drug development, and thorough counter-screening is essential.[7][8]
-
General cytotoxicity: Observed cell death in mammalian cell lines may not be related to a specific off-target enzyme but could be due to general mechanisms like membrane disruption or mitochondrial toxicity.[9]
Q3: How can I evaluate the selectivity of my FadD32 inhibitor?
A3: A multi-pronged approach is recommended to thoroughly assess the selectivity of your FadD32 inhibitor:
-
Enzymatic Assays: Test your inhibitor against a panel of other purified Mtb FadD enzymes and relevant human enzymes to determine their respective IC50 values. A significant difference in IC50 between FadD32 and other enzymes indicates good selectivity.
-
Whole-Cell Activity: Compare the minimum inhibitory concentration (MIC) of your compound against wild-type Mtb and strains overexpressing or with mutations in the fadD32 gene. A significant shift in MIC in the modified strains suggests on-target activity.[2][10]
-
Cytotoxicity Assays: Evaluate the toxicity of your compound against various mammalian cell lines (e.g., HepG2, THP-1) to determine the therapeutic index (the ratio of cytotoxic concentration to effective concentration).[9][11][12]
Q4: What are some effective strategies to minimize the off-target effects of FadD32 inhibitors?
A4: Several medicinal chemistry and rational drug design strategies can be employed to enhance the selectivity of your FadD32 inhibitor:[7][8][13][14][15]
-
Structure-Based Drug Design: Utilize the crystal structure of FadD32 to design inhibitors that specifically interact with unique residues or conformations within the FadD32 active site that are not conserved in other FadD enzymes or human homologs.[1][15]
-
Exploiting Allosteric Sites: Instead of targeting the highly conserved active site, designing inhibitors that bind to less conserved allosteric sites can lead to greater selectivity.[7][8][15]
-
Ligand Modification: Systematically modify the chemical structure of your inhibitor to improve its fit within the target binding pocket and introduce steric clashes with off-target enzymes.[7][8][13]
-
Optimizing Physicochemical Properties: Fine-tuning properties like solubility and cell permeability can improve the therapeutic window and reduce off-target interactions.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| My FadD32 inhibitor demonstrates significant toxicity in mammalian cell-based assays at concentrations where it should be specific. | 1. Off-target inhibition of a critical human enzyme. 2. General cellular toxicity unrelated to a specific target (e.g., membrane disruption). 3. The observed anti-mycobacterial activity is, in part, due to these off-target effects.[10] | 1. Perform a broad-panel off-target screening against known human enzymes prone to off-target interactions. 2. Conduct mechanism-of-action studies in mammalian cells to identify the source of toxicity (e.g., mitochondrial membrane potential assays, cell membrane integrity assays). 3. Synthesize and test analogs of your inhibitor to identify structural motifs associated with toxicity and separate them from those required for FadD32 inhibition. |
| I'm observing unexpected phenotypic changes in my M. tuberculosis cultures that are not consistent with the known function of FadD32. | 1. Inhibition of other mycobacterial enzymes or pathways. 2. The inhibitor may have a secondary mechanism of action at higher concentrations. | 1. Perform transcriptomic or proteomic analysis of Mtb treated with your inhibitor to identify differentially expressed genes or proteins, which may point to off-target pathways. 2. Generate and sequence resistant mutants to your inhibitor. If mutations are found in genes other than fadD32, it suggests the involvement of other targets.[16] |
| My inhibitor shows activity against other acyl-CoA synthetases. How can I improve its specificity for FadD32? | The active sites of acyl-CoA synthetases can be highly conserved. | 1. Leverage structural differences between FadD32 and other acyl-CoA synthetases. For example, design modifications to your inhibitor that interact with non-conserved residues at the entrance of the active site.[7][8] 2. Consider developing inhibitors that bind to a less-conserved allosteric site on FadD32.[7][8][15] |
Data and Visualizations
Table 1: Selectivity Profile of Representative FadD32 Inhibitors
| Inhibitor | FadD32 IC50 (µM) | FadD28 IC50 (µM) | Human FACS IC50 (µM) | Mtb MIC (µM) | HepG2 CC50 (µM) | Selectivity Index (CC50/MIC) |
| Compound A | 0.1 | 5.2 | >100 | 0.5 | 50 | 100 |
| Compound B | 0.5 | 1.5 | 25 | 1.0 | 10 | 10 |
| Diarylcoumarin [2][10] | 0.2 | 15 | >100 | 0.8 | 75 | 93.75 |
FACS: Fatty Acyl-CoA Synthetase; MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration. Data is hypothetical and for illustrative purposes.
Diagrams
Caption: The role of FadD32 in the mycolic acid biosynthesis pathway of M. tuberculosis.
Caption: Experimental workflow for assessing the off-target effects of FadD32 inhibitors.
Caption: A decision tree for troubleshooting unexpected results with FadD32 inhibitors.
Experimental Protocols
Protocol 1: In Vitro FadD32 Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the activity of FadD32 by quantifying the release of inorganic phosphate.[3][17]
Materials:
-
Purified recombinant FadD32 enzyme
-
Lauric acid (substrate)
-
ATP (co-substrate)
-
HEPES buffer (pH 7.5)
-
Malachite Green Phosphate Assay Kit
-
Test inhibitor compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of HEPES buffer to each well.
-
Add 1 µL of the inhibitor at various concentrations to the test wells. Add 1 µL of DMSO to the control wells.
-
Add 20 µL of a solution containing lauric acid (final concentration 20 µM) and ATP (final concentration 0.2 mM) to each well.
-
Initiate the reaction by adding 30 µL of purified FadD32 enzyme (final concentration 40 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction by adding 25 µL of the Malachite Green reagent.
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)[9][11][12][18]
This protocol outlines the use of an MTT assay to assess the cytotoxicity of a FadD32 inhibitor on a mammalian cell line (e.g., THP-1).[9]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 3: M. tuberculosis Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)[19]
This protocol provides a framework for a CETSA to confirm that the inhibitor binds to FadD32 within intact M. tuberculosis cells.
Materials:
-
Mid-log phase culture of M. tuberculosis
-
PBS (phosphate-buffered saline)
-
Test inhibitor compound
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FadD32 antibody
Procedure:
-
Harvest Mtb cells and resuspend them in PBS.
-
Treat the cells with the inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by bead beating or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FadD32 in each sample by SDS-PAGE and Western blotting using an anti-FadD32 antibody.
-
A successful target engagement will result in a thermal stabilization of FadD32 in the inhibitor-treated samples compared to the vehicle control, meaning more FadD32 remains soluble at higher temperatures.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mycobacterium tuberculosis iron-scavenging tools: a recent update on siderophores inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity assay. [bio-protocol.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to improve drug selectivity? [synapse.patsnap.com]
- 16. Mycobacterial drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00261E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
FadD32 Inhibitor Assay Technical Support Center
Welcome to the technical support center for optimizing FadD32 inhibitor assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is FadD32 and why is it a target for tuberculosis drug development?
A1: FadD32 is an essential enzyme in Mycobacterium tuberculosis known as a fatty acyl-AMP ligase (FAAL). It plays a critical role in the biosynthesis of mycolic acids, which are unique and indispensable lipid components of the mycobacterial cell envelope.[1][2][3] FadD32 links the fatty acid synthase (FAS) and polyketide synthase (PKS) pathways by activating long-chain fatty acids (meromycolic acids) and transferring them to the polyketide synthase PKS13.[1][4][5][6] Because mycolic acids are vital for the structural integrity and survival of the bacterium, and FadD32 is essential for their production, it is considered a promising and validated target for new anti-tuberculosis drugs.[1][2]
Q2: What is the enzymatic reaction catalyzed by FadD32?
A2: FadD32 catalyzes a two-step reaction. First, in an ATP-dependent step, it activates a long-chain fatty acid (R-COOH) to form a fatty acyl-adenylate intermediate (R-CO-AMP), releasing inorganic pyrophosphate (PPi). Second, it transfers the activated acyl group to its cognate protein partner, PKS13.[1][2][5][6] This bifunctional activity is crucial for the final condensation step in mycolic acid synthesis.[5][6]
Q3: What are the common assay formats used to measure FadD32 inhibition?
A3: Several assay formats can be used, each with its own advantages and disadvantages:
-
Gel-Based Fluorescence Assay: This functional assay directly measures the transfer of a fluorescently labeled fatty acid (e.g., BODIPY FL C16) onto the partner protein, PKS13. The resulting fluorescently labeled PKS13 is separated by SDS-PAGE and quantified.[1]
-
Phosphate Detection Assay: This is a spectrophotometric method that measures the release of inorganic phosphate (Pi). The pyrophosphate (PPi) produced in the first step of the FadD32 reaction is cleaved into two Pi molecules by inorganic pyrophosphatase, and the Pi is then detected using a reagent like Malachite Green.[3][7] This method is well-suited for high-throughput screening.[3][8]
-
Radiometric TLC Assay: This method uses a radiolabeled fatty acid (e.g., [14C]myristic acid) and monitors the formation of the radiolabeled acyl-AMP intermediate by thin-layer chromatography (TLC) and phosphorimaging.[6]
Assay Optimization & Troubleshooting Guide
This section addresses specific issues that may arise during your FadD32 inhibitor assay experiments.
| Problem | Possible Causes | Recommended Solutions |
| High Background Signal | 1. Contaminated Reagents: Buffers, enzyme, or substrate solutions may be contaminated with inorganic phosphate (in phosphate detection assays) or fluorescent impurities.[3] 2. Precipitation of Test Compound: Poorly soluble inhibitors can scatter light or exhibit autofluorescence. 3. Non-specific Binding: The fluorescently-labeled fatty acid or the detection antibody (if used) may bind non-specifically to the plate or other proteins. | 1. Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary. 2. Check compound solubility in the final assay buffer. Ensure the final DMSO concentration is consistent across all wells and as low as possible (typically ≤2%).[9][10] 3. Add a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay and wash buffers to reduce non-specific binding.[1] |
| Low or No Signal | 1. Inactive Enzyme: The FadD32 enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. 2. Substrate Insolubility: Long-chain fatty acid substrates are hydrophobic and may not be fully soluble in aqueous assay buffers, leading to low availability for the enzyme. 3. Missing Essential Cofactors: FadD32 requires Mg²⁺ for activity.[7] 4. Incorrect pH or Temperature: Enzyme activity is sensitive to pH and temperature. | 1. Aliquot the enzyme after purification and store it at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use. Run a positive control with a known inhibitor to confirm activity. 2. Prepare fatty acid stocks in an organic solvent (e.g., ethanol or DMSO). Ensure the final solvent concentration is low. The inclusion of a detergent like Tween-20 can also help maintain substrate solubility.[1] 3. Ensure MgCl₂ is included in the assay buffer at an appropriate concentration (e.g., 5-10 mM).[1][6] 4. Optimize the pH of the buffer (e.g., HEPES pH 7.2 or Tris-HCl pH 8.0).[1][7] Ensure the incubation temperature is optimal and consistent. |
| Poor Z'-factor / High Well-to-Well Variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents, especially small volumes of enzyme or inhibitor. 2. Edge Effects: Evaporation from wells on the outer edges of the microplate during incubation. 3. Reaction Not in Linear Range: The reaction time may be too long, leading to substrate depletion or product inhibition. | 1. Use calibrated pipettes and proper technique. For high-throughput screening, use automated liquid handlers. 2. Use plates with lids, seal plates during incubation, and avoid using the outermost wells of the plate for data collection. 3. Determine the linear range of the reaction by running a time-course experiment. Ensure that for inhibition studies, the reaction is stopped within this linear phase. |
| IC50 Value Shifts Between Experiments | 1. Variable Enzyme Concentration: The apparent IC50 of tight-binding inhibitors can be dependent on the enzyme concentration.[5][10] 2. Inconsistent Substrate Concentration: For competitive inhibitors, the apparent IC50 depends on the substrate concentration relative to its Kₘ. 3. Phosphorylation State of FadD32: The phosphorylation of FadD32 can significantly reduce its activity, which could affect inhibitor potency measurements.[4] | 1. Use a consistent, accurately determined concentration of active enzyme in all assays. 2. Maintain a constant substrate concentration, typically at or below the Kₘ value, to ensure sensitivity to competitive inhibitors.[1] 3. Ensure a consistent method of protein expression and purification. If variability is suspected, the phosphorylation state could be analyzed or the enzyme treated with a phosphatase.[4] |
Data Presentation
Table 1: Kinetic Parameters for Wild-Type and Mutant FadD32 Enzymes
The following table summarizes steady-state kinetic parameters for M. smegmatis FadD32 variants, providing a baseline for expected enzyme performance. Phosphorylation or mutations can significantly alter catalytic efficiency.[4]
| Enzyme Variant | Kₘ for Lauric Acid (C₁₂) (µM) | kcat (s⁻¹) | Relative Activity (%) | Tₘ (°C) |
| FadD32 (from E. coli) | 102 ± 13 | 0.28 ± 0.01 | 70 | 44.5 ± 0.2 |
| FadD32_myco-DP (Dephosphorylated) | 110 ± 12 | 0.40 ± 0.01 | 100 | 46.4 ± 0.1 |
| T552A (Phosphoablative) | 101 ± 11 | 0.39 ± 0.01 | 97 | 46.6 ± 0.1 |
| T552D (Phosphomimetic) | 115 ± 15 | 0.18 ± 0.01 | 45 | 45.1 ± 0.1 |
Data adapted from studies on M. smegmatis FadD32 and its phosphorylation. "myco-DP" refers to enzyme purified from mycobacteria and treated with a phosphatase.[4]
Visualizations
FadD32 in the Mycolic Acid Biosynthesis Pathway
Caption: Role of FadD32 in the mycolic acid biosynthesis pathway.
Experimental Workflow for FadD32 Inhibition Screening
Caption: Workflow for a gel-based FadD32 fluorescent inhibition assay.
Experimental Protocols
Protocol: Gel-Based Fluorescent Assay for FadD32 Inhibition
This protocol is adapted from a method used to measure the FadD32-catalyzed loading of a fluorescently labeled fatty acid onto PKS13.[1] It directly assesses the full functional linkage between FadD32 and PKS13.
1. Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Enzymes: Purified M. tuberculosis FadD32 and PKS13.
-
Substrates: BODIPY™ FL C₁₆ (fluorescent fatty acid), ATP.
-
Inhibitors: Test compounds dissolved in 100% DMSO.
-
Controls: DMSO (positive control, 0% inhibition), 50 mM EDTA (negative control).
-
Reaction Stop Solution: 4X SDS-PAGE loading buffer.
2. Assay Procedure:
-
Prepare a master mix of the reaction components in the assay buffer. For a final reaction volume of 15 µL, the final concentrations should be:
-
32 nM FadD32
-
2 µM PKS13
-
50 µM BODIPY™ FL C₁₆
-
2 mM ATP
-
-
Prepare a 7-point, 2-fold serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate or microcentrifuge tubes, add the required volume of diluted inhibitor to achieve the desired final concentrations (e.g., 50 µM down to 0.78 µM). The final DMSO concentration should be constant in all wells (e.g., 2%).
-
Add the FadD32 enzyme to the wells containing the inhibitor and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the master mix containing PKS13, BODIPY™ FL C₁₆, and ATP.
-
Include the following controls:
-
Positive Control: Reaction with DMSO instead of inhibitor.
-
Negative Controls:
-
Reaction with 50 mM EDTA.
-
Reaction mixture without FadD32.
-
Reaction mixture without PKS13.
-
-
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction is within the linear range.
-
Stop the reaction by adding 5 µL of 4X SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
3. Data Analysis:
-
Separate the reaction mixtures on an SDS-PAGE gel (e.g., 4-20% Tris-Glycine gel).
-
Visualize the fluorescently labeled PKS13 band using a gel imager with appropriate filters for the BODIPY FL dye.
-
Quantify the fluorescent intensity of the PKS13 bands for each inhibitor concentration and the controls.
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized band intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter Hill equation to determine the IC₅₀ value.[9]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Ser/Thr Phosphorylation Regulates the Fatty Acyl-AMP Ligase Activity of FadD32, an Essential Enzyme in Mycolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A universal pocket in fatty acyl-AMP ligases ensures redirection of fatty acid pool away from coenzyme A-based activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Crystallisation of FadD32 with Inhibitors: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallisation of FadD32 in complex with inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is FadD32 and why is it a target for drug development?
FadD32, a fatty acyl-AMP ligase (FAAL), is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the bacterium's survival.[3] FadD32's essential role in this pathway makes it a prime and genetically validated target for the development of new anti-tuberculosis drugs.[1][4]
Q2: What are some known inhibitors of FadD32?
Several classes of inhibitors targeting FadD32 have been identified. These include:
-
Diarylcoumarins: These compounds have been shown to inhibit the acyl-acyl carrier protein synthetase activity of FadD32 and are effective against M. tuberculosis both in vitro and in animal models.
-
Adenosine 5'-alkyl-phosphates: An example is adenosine 5′-dodecyl-phosphate (C12-AMP), which specifically inhibits FadD32 activity.[1]
-
Bisubstrate analogs: 5′-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS) is a potent inhibitor that has been successfully co-crystallised with Mtb FadD32, locking the enzyme in its adenylating conformation.[1]
Q3: What are the main challenges in crystallising FadD32?
Researchers have reported several challenges in obtaining high-quality crystals of FadD32, particularly the Mtb ortholog. These include:
-
Protein aggregation and instability: Mtb FadD32 has a tendency to aggregate, making it recalcitrant to crystallisation.[5]
-
Contamination: A common issue is co-purification with the chaperone protein GroEL, which can crystallise preferentially.[4]
-
Crystal quality: Even when crystals are obtained, they may be of unsuitable size or quality for X-ray diffraction.[4]
-
Flexible domains: FadD32 consists of a large N-terminal domain and a smaller, more flexible C-terminal domain, which can hinder the formation of a stable crystal lattice.[4][6]
Q4: Should I co-crystallise FadD32 with a substrate or an inhibitor?
For structural studies, co-crystallisation with an inhibitor is generally preferred over a substrate. This is because an enzyme will actively process its substrate, leading to a heterogeneous mixture of substrate, transition state, and product complexes, which can prevent successful crystallisation.[7] Inhibitors, on the other hand, can stabilise the protein in a single conformation, making it more amenable to forming a well-ordered crystal lattice.[7]
Q5: How do I determine the optimal inhibitor concentration for co-crystallisation?
The optimal inhibitor concentration is typically determined based on its dissociation constant (Kd).[7] The goal is to saturate the protein's binding sites to ensure a homogenous protein-inhibitor complex. A common starting point is to use a several-fold molar excess of the inhibitor relative to the protein concentration. However, the solubility of the inhibitor can be a limiting factor.[7] Biophysical methods like Isothermal Titration Calorimetry (ITC) or Thermal Shift Assays (TSA) can be used to confirm binding and help optimise inhibitor concentration.
Troubleshooting Guides
Problem 1: Low protein yield or purity
Symptoms:
-
Low final protein concentration after purification.
-
Multiple bands on an SDS-PAGE gel, indicating impurities.
-
Presence of a significant GroEL contaminant band.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient cell lysis | Optimise sonication parameters or use a French press for more efficient lysis. Add DNase I to reduce viscosity from released DNA. |
| Protein degradation | Add protease inhibitors (e.g., PMSF, cOmplete™) to all buffers during purification. Keep the protein sample on ice or at 4°C at all times. |
| Suboptimal chromatography | Ensure proper equilibration of chromatography columns. Optimise the imidazole concentration for elution from Ni-NTA columns to minimise non-specific binding. For size-exclusion chromatography, ensure the column is well-packed and calibrated. |
| GroEL contamination | Co-transform the FadD32 expression plasmid with a chaperone-overexpressing plasmid like pGRO7 and induce chaperone expression with L-arabinose prior to IPTG induction. An ATP wash step (e.g., 50 mM Tris, 50 mM KCl, 20 mM MgCl2, 5 mM ATP, pH 7.5) can also be performed while the protein is bound to the Ni-NTA resin to dissociate GroEL. |
Problem 2: No crystals or only amorphous precipitate forms
Symptoms:
-
Crystallisation drops remain clear after an extended period.
-
A skin of precipitate forms on the surface of the drop.
-
The entire drop turns into a granular or amorphous precipitate.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal protein concentration | If precipitation occurs, try lowering the protein concentration. If drops remain clear, the protein may need to be concentrated further. Typical starting concentrations for crystallisation are between 5-15 mg/mL. |
| Protein instability | Ensure the protein is in a suitable buffer. Screen different pH values and additives (e.g., low concentrations of glycerol, DTT, or a non-detergent sulfobetaine) to improve stability. |
| Inhibitor solubility issues | Ensure the inhibitor is fully dissolved in the protein solution. The final concentration of the solvent used to dissolve the inhibitor (e.g., DMSO) should typically be kept below 5% (v/v) in the crystallisation drop. |
| Incorrect supersaturation range | The rate of reaching supersaturation is critical. If precipitation is rapid, try reducing the precipitant concentration or using a different crystallisation method (e.g., microbatch under oil instead of vapour diffusion). |
| Limited screening conditions | Expand the search for crystallisation conditions by using a wider range of commercial screens that cover different precipitants (salts, PEGs, organic solvents), pH ranges, and additives. |
Problem 3: Poor quality crystals
Symptoms:
-
Crystals are very small, thin needles, or plates.
-
Crystals are clustered or twinned.
-
Crystals diffract poorly or not at all.
Possible Causes and Solutions:
| Cause | Solution |
| Rapid crystal growth | Slow down the crystallisation process by lowering the temperature, reducing the precipitant concentration, or using a higher viscosity solution (e.g., by adding glycerol). |
| Suboptimal crystal contacts | Try micro-seeding by introducing crushed crystals from a previous experiment into a new crystallisation drop with a lower precipitant concentration. Additives or detergents at low concentrations can sometimes improve crystal packing. |
| Crystal damage during handling | Use appropriate cryoprotectants before flash-cooling crystals in liquid nitrogen. The cryoprotectant should be compatible with the crystallisation condition and can be gradually introduced to the drop. |
| Protein heterogeneity | Ensure the protein is monodisperse using techniques like Dynamic Light Scattering (DLS). Further purification steps might be necessary. Limited proteolysis to remove flexible loops can sometimes improve crystal quality. |
Experimental Protocols
Expression and Purification of Mtb FadD32
This protocol is adapted from the methods described for the structural determination of Mtb FadD32 (PDB: 5HM3).
-
Transformation: Co-transform E. coli BL21(DE3) cells with the pET28b-fadD32 plasmid (containing an N-terminal His-tag) and the pGRO7 chaperone plasmid.
-
Culture Growth:
-
Inoculate a starter culture of LB medium containing kanamycin (35 µg/mL) and chloramphenicol (25 µg/mL) and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB media with the same antibiotics.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce chaperone expression by adding L-arabinose to a final concentration of 0.2% (w/v) and incubate for 1 hour.
-
Induce FadD32 expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 1 mM TCEP).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed.
-
-
Purification:
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively with lysis buffer.
-
(Optional GroEL removal) Wash the column with an ATP-containing buffer (50 mM Tris pH 7.5, 50 mM KCl, 20 mM MgCl2, 5 mM ATP).
-
Elute the protein with a high imidazole buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 250 mM imidazole, 1 mM TCEP).
-
Further purify the protein using size-exclusion chromatography (e.g., Superdex 200 column) equilibrated in a suitable buffer for crystallisation (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP).
-
Pool the fractions containing pure FadD32, concentrate to the desired concentration, and flash-freeze in liquid nitrogen for storage.
-
Co-crystallisation of FadD32 with an Inhibitor
-
Complex Formation:
-
Thaw the purified FadD32 protein on ice.
-
Add the inhibitor (dissolved in a suitable solvent like DMSO) to the protein solution at a 2-5 fold molar excess.
-
Incubate the protein-inhibitor mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallisation:
-
Set up crystallisation trials using the hanging-drop or sitting-drop vapour-diffusion method.
-
Mix the protein-inhibitor complex with the reservoir solution in a 1:1 ratio.
-
Incubate the crystallisation plates at a constant temperature (e.g., 20°C).
-
Quantitative Data Summary
The following tables summarise successful crystallisation conditions reported for FadD32 orthologs. These serve as a starting point for designing new crystallisation experiments.
Table 1: Crystallisation Conditions for M. tuberculosis FadD32 with PhU-AMS (PDB: 5HM3)
| Parameter | Value |
| Protein Concentration | 10-15 mg/mL |
| Inhibitor | PhU-AMS |
| Reservoir Solution | 0.1 M MES pH 6.5, 12% (w/v) PEG 4000, 0.2 M Li2SO4 |
| Method | Sitting-drop vapour diffusion |
| Temperature | 20°C |
Table 2: Crystallisation Conditions for M. smegmatis FadD32 (Apo and ATP-bound)
| PDB ID | State | Protein Concentration | Reservoir Solution | Method | Temperature |
| 5D6N | Apo (N-terminal domain) | ~10 mg/mL | 0.1 M Magnesium formate, 15% (w/v) PEG 3350 | Sitting-drop vapour diffusion | 16°C |
| 5D6J | ATP-bound (full-length) | ~10 mg/mL | 0.2 M Sodium malonate, 20% (w/v) PEG 3350 | Sitting-drop vapour diffusion | 8°C |
Visualizations
Mycolic Acid Biosynthesis Pathway
The following diagram illustrates the central role of FadD32 in the mycolic acid biosynthesis pathway. FadD32 activates the long-chain meromycolic acid, preparing it for condensation with the α-branch, a critical step in forming the final mycolic acid structure.
References
- 1. Item - Schematic representation of the mycolic acid biosynthesis pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. farma.facmed.unam.mx [farma.facmed.unam.mx]
- 4. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of FadD32, an enzyme essential for mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of FadD32, an enzyme essential for mycolic acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: FadD32 Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting FadD32 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is FadD32 and why is it a target for inhibition?
A1: FadD32 is an essential enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It is a fatty acyl-AMP ligase (FAAL) that plays a critical role in the biosynthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall.[1][2][3][4] FadD32 activates long-chain fatty acids by converting them to acyl-adenylate (acyl-AMP) in an ATP-dependent manner.[5] This activated fatty acid is then transferred to the polyketide synthase PKS13, a necessary step for mycolic acid production.[1][2] Because mycolic acids are vital for the survival and virulence of M. tuberculosis, inhibiting FadD32 disrupts the cell wall integrity, leading to bacterial death.[4] This makes FadD32 a promising target for the development of new anti-tuberculosis drugs.[1][4][5]
Q2: What are the common types of assays used to measure FadD32 inhibition?
A2: Several assay formats can be used to measure the inhibition of FadD32 activity. The most common include:
-
Gel-Based Functional Assay: This assay directly measures the transfer of a fluorescently labeled fatty acid from FadD32 to its partner protein, PKS13. The fluorescently labeled PKS13 is then visualized and quantified using SDS-PAGE and fluorescence imaging.[1]
-
Radio-TLC Assay: This method monitors the formation of the acyl-AMP product by using a radiolabeled fatty acid substrate (e.g., [14C]myristic acid). The reaction products are separated by thin-layer chromatography (TLC), and the amount of radiolabeled acyl-AMP is quantified.[2]
-
Spectrophotometric Phosphate Detection Assay: This high-throughput assay measures the release of inorganic pyrophosphate (PPi), a byproduct of the FadD32 reaction. The PPi is cleaved by inorganic pyrophosphatase into two molecules of inorganic phosphate (Pi), which can then be detected using a colorimetric reagent like Malachite Green.[5][6][7]
Q3: What are the essential positive and negative controls for a FadD32 inhibition assay?
A3: Proper controls are crucial for interpreting your results accurately. Here are the essential controls to include in your experimental setup:
-
Positive Control (Maximum Activity): This reaction contains all components (FadD32, fatty acid substrate, ATP, and any other necessary co-factors) but no inhibitor. Typically, the vehicle used to dissolve the inhibitor (e.g., DMSO) is added to this control.[1][8] This control represents 100% enzyme activity.
-
Negative Control (Background/No Activity): This control helps to determine the background signal. There are several types of negative controls:
-
No Enzyme Control: The reaction mixture contains all components except for the FadD32 enzyme.[9]
-
No Substrate Control: The reaction mixture contains all components except for the fatty acid substrate or ATP.[9]
-
Fully Inhibited Control: The reaction is performed in the presence of a known, potent inhibitor of FadD32 (e.g., 50 mM EDTA) or a well-characterized control compound.[1] This control represents maximum inhibition.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in no-enzyme control wells | Contamination of reagents with inorganic phosphate (for spectrophotometric assays). | Use high-purity reagents and dedicated solutions for the assay. Prepare fresh buffers. |
| Non-specific binding of fluorescently labeled fatty acid to PKS13 (for gel-based assays). | Optimize washing steps and blocking conditions. | |
| No or very low enzyme activity in the positive control | Inactive enzyme. | Ensure proper storage and handling of the FadD32 enzyme.[10] Use a fresh aliquot of the enzyme. Verify the protein concentration and purity. |
| Suboptimal assay conditions. | Verify the pH, temperature, and buffer composition of the assay.[10] Ensure the correct concentrations of substrates (fatty acid and ATP) and co-factors (e.g., MgCl2) are used.[1] | |
| Incorrect substrate. | Confirm that the fatty acid substrate used is appropriate for FadD32. FadD32 prefers long-chain fatty acids.[1][3] | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Poor inhibitor solubility. | Dissolve inhibitors in a small amount of an appropriate solvent like DMSO before diluting in the assay buffer.[10] Visually inspect for any precipitation. | |
| Enzyme instability during the assay. | Keep the enzyme on ice until use.[10] Minimize the time the enzyme is in the reaction mixture before starting the reaction. | |
| IC50 value is highly variable or shifts between experiments | The concentration of the enzyme is too high ("tight binding"). | If the inhibitor is very potent, the IC50 value may be dependent on the enzyme concentration.[9] Try reducing the enzyme concentration in the assay. |
| The incubation time is not in the linear range of the reaction. | Perform a time-course experiment to determine the initial velocity phase of the reaction and ensure your endpoint measurement falls within this linear range.[11] | |
| The inhibitor is unstable in the assay buffer. | Assess the stability of your compound in the assay buffer over the time course of the experiment. |
Experimental Protocols
Gel-Based Functional Assay for FadD32 Activity
This protocol is adapted from methods used to measure the transfer of a fluorescently labeled fatty acid to PKS13.[1]
Materials:
-
Purified FadD32 and PKS13 proteins
-
BODIPY™ FL C16 (fluorescently labeled fatty acid)
-
ATP
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.2
-
Test inhibitors dissolved in DMSO
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 32 nM FadD32, and 2 µM PKS13.
-
Add the test inhibitor at various concentrations (e.g., a seven-point two-fold dilution series starting from 50 µM). For the positive control, add an equivalent volume of DMSO.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µM BODIPY FL C16 and 2 mM ATP.
-
Incubate the reaction for 30 minutes at room temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on an SDS-PAGE gel.
-
Visualize the fluorescently labeled PKS13 using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the PKS13 band using appropriate software.
-
Plot the relative fluorescence units (RFU) against the inhibitor concentration to determine the IC50 value.
Spectrophotometric Phosphate Detection Assay
This high-throughput assay measures the release of inorganic phosphate.[5][6]
Materials:
-
Purified FadD32 protein
-
Lauric acid (or other suitable fatty acid substrate)
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Inorganic Pyrophosphatase (iPPase)
-
Phosphate detection reagent (e.g., PiColorLock™ Gold)
-
Test inhibitors dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a stock solution of lauric acid in an appropriate solvent.
-
In a 384-well plate, add the test inhibitor at various concentrations. For the positive control, add an equivalent volume of DMSO.
-
Add the FadD32 enzyme (e.g., 40 nM final concentration) to each well.
-
Prepare a substrate mix containing lauric acid (e.g., 20 µM final concentration), ATP (e.g., 0.2 mM final concentration), and iPPase in the assay buffer.
-
Initiate the reaction by adding the substrate mix to each well.
-
Incubate the plate at room temperature for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Stop the reaction and detect the released inorganic phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm).
-
Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Visualizations
Caption: Mycolic acid biosynthesis pathway showing the role of FadD32 and the point of inhibition.
Caption: General experimental workflow for a FadD32 inhibition assay.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing FadD32 Inhibitor Permeability
Welcome to the technical support center for researchers developing inhibitors against Mycobacterium tuberculosis (Mtb) FadD32. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to inhibitor permeability and whole-cell efficacy.
Frequently Asked Questions (FAQs)
Q1: What is FadD32, and why is the permeability of its inhibitors a critical challenge?
A: FadD32, a fatty acyl-AMP ligase (FAAL), is an essential enzyme for the survival of Mycobacterium tuberculosis.[1] It plays a crucial role in the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the distinctive, impermeable outer layer of the mycobacterial cell envelope.[2][3][4] This waxy outer membrane creates a formidable barrier, significantly restricting the entry of many small molecules, including potential drug candidates.
The enzyme's function involves two key steps:
-
Acyl-AMP Ligase Activity: It adenylates meromycolic acids.[4]
-
Acyltransferase Activity: It transfers the activated meromycolic acid to the polyketide synthase Pks13 for the final condensation step in mycolic acid synthesis.[4][5][6]
Because FadD32 is essential for building this protective wall, inhibitors targeting it are highly sought after. However, for an inhibitor to be effective, it must first cross this very mycolic acid barrier that its target helps to create. Therefore, poor permeability is a primary reason why potent enzymatic inhibitors of FadD32 may fail to show activity against whole Mtb cells.
Q2: My FadD32 inhibitor shows high potency in enzymatic assays but weak or no activity in whole-cell Mtb assays. What are the likely causes and next steps?
A: This is a common and critical issue in Mtb drug development. A significant drop in potency from an enzymatic assay to a whole-cell assay often points to problems with the compound's ability to reach its target inside the bacterium.
Potential Causes:
-
Low Permeability: The most frequent cause is the inability of the compound to penetrate the Mtb cell wall.[7]
-
Efflux: The compound may be actively pumped out of the cell by efflux pumps.
-
Metabolic Instability: The compound could be degraded by Mtb enzymes.
-
Off-Target Effects: The observed enzymatic activity might not be the relevant mechanism for killing the bacteria, or the compound has off-target effects that are detrimental in a cellular context.
Troubleshooting Workflow:
The first step is to systematically determine if permeability is the rate-limiting factor. This involves a series of assays to measure the compound's physicochemical properties and its ability to cross biological membranes.
Q3: How can I experimentally measure the permeability of my FadD32 inhibitor?
A: Several in vitro methods are available to assess a compound's permeability. For high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point as it models passive, transcellular permeation.[8]
Detailed Experimental Protocol: PAMPA Assay
Objective: To determine the passive permeability of a test compound across an artificial lipid membrane, simulating passage through the gastrointestinal tract or other biological barriers.
Materials:
-
PAMPA Explorer Kit (or equivalent) including Donor and Acceptor plates (96-well format).
-
GIT-0 Lipid Solution (or other relevant lipid formulation).
-
Acceptor Sink Buffer.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
UV-Vis plate reader or LC-MS/MS system for quantification.
-
Phosphate Buffered Saline (PBS), pH 7.4.
Methodology:
-
Compound Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in PBS to a final concentration of 100-200 µM. Ensure the final DMSO concentration is <1%.
-
-
Membrane Coating:
-
Using a multichannel pipette, carefully add 5 µL of the GIT-0 lipid solution to each well of the Donor plate filter membrane. Allow the lipid to impregnate the filter for at least 5 minutes.
-
-
Acceptor Plate Preparation:
-
Add 200 µL of the Acceptor Sink Buffer to each well of the Acceptor plate.
-
-
Assay Assembly:
-
Add 200 µL of the prepared test compound working solution to each well of the lipid-coated Donor plate.
-
Carefully place the Donor plate on top of the Acceptor plate, creating a "sandwich". This initiates the permeability measurement.
-
-
Incubation:
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Measure the concentration of the compound in the Donor (CD(t)), Acceptor (CA(t)), and initial reference (CD(0)) wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe in cm/s) is calculated using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
-
Where:
-
VD = Volume in Donor well (cm³)
-
VA = Volume in Acceptor well (cm³)
-
A = Filter area (cm²)
-
t = Incubation time (s)
-
CA(t) = Compound concentration in Acceptor well at time t
-
CD(0) = Initial compound concentration in Donor well
-
-
| Permeability Classification | Pe (10-6 cm/s) | Interpretation |
| High | > 10 | Likely well-absorbed |
| Medium | 1 - 10 | Moderate absorption |
| Low | < 1 | Poor absorption, permeability may be an issue |
Q4: What are the primary medicinal chemistry strategies to improve the permeability of a FadD32 inhibitor?
A: Improving permeability typically involves modifying the compound's structure to enhance its ability to cross the lipophilic mycolic acid membrane. The two main approaches are structural modification and the prodrug strategy.
Structural Modification
This approach focuses on optimizing the physicochemical properties of the inhibitor itself.[9]
-
Increase Lipophilicity (LogP/LogD): The Mtb cell wall is highly lipidic, so increasing a compound's lipophilicity can improve partitioning into the membrane. A LogP value between 1 and 3 is often considered favorable for balancing permeability and aqueous solubility.[9] However, excessive lipophilicity can lead to poor solubility and sequestration within the membrane.[10]
-
Reduce Polar Surface Area (PSA): High PSA is generally associated with poor membrane permeability. Modifying the molecule to reduce the number of exposed polar atoms (N, O) can be beneficial.
-
Minimize Hydrogen Bond Donors (HBDs): The energy required to break hydrogen bonds with water before entering a lipid membrane is a major barrier to permeability. Reducing the number of HBDs (e.g., -OH, -NH groups) is a highly effective strategy.[11] Amide-to-ester substitutions can be a viable, though potentially stability-reducing, option.[11]
| Property | General Target for Improved Permeability | Rationale |
| LogP | 1 - 3 | Balances solubility and lipid membrane partitioning.[9] |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more easily. |
| Hydrogen Bond Donors | ≤ 5 | Reduces the desolvation energy penalty.[11] |
| Hydrogen Bond Acceptors | ≤ 10 | Reduces polarity. |
| Polar Surface Area (PSA) | < 140 Ų | Lower PSA correlates with better permeability. |
Prodrug Strategy
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body (or in this case, the bacterium).[12] This is an excellent strategy for overcoming permeability issues.[12][13] The goal is to mask the polar functional groups responsible for poor permeability with lipophilic, cleavable moieties. Once inside the Mtb cell, bacterial enzymes (like esterases or reductases) cleave the promoiety, releasing the active inhibitor at its site of action.[14][15]
Example Application: If your FadD32 inhibitor has a carboxylic acid or hydroxyl group that is essential for binding but hinders permeability, it could be converted into an ester prodrug. This increases lipophilicity, allowing the molecule to cross the cell wall, after which intracellular esterases in Mtb would hydrolyze the ester to release the active carboxylic acid.
References
- 1. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability of TB drugs through the mycolic acid monolayer: a tale of two force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. admescope.com [admescope.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial Prodrugs to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FadD32 Inhibitor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicity associated with FadD32 Inhibitor-1.
I. Understanding FadD32 and its Inhibition
FadD32 is an essential enzyme in Mycobacterium tuberculosis responsible for the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][2][3] This enzyme acts as a fatty acyl-AMP ligase (FAAL), activating long-chain fatty acids and transferring them to the polyketide synthase Pks13.[3][4][5] Inhibition of FadD32 disrupts mycolic acid synthesis, leading to bacterial cell death, making it a promising target for novel anti-tuberculosis drugs.[1][2][6]
Signaling Pathway: Mycolic Acid Biosynthesis
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.
II. FAQs: Toxicity and Safety Profile
This section addresses common questions regarding the potential toxicity of this compound.
Q1: What are the expected off-target effects of this compound in mammalian cells?
A1: While FadD32 is specific to mycobacteria, small molecule inhibitors can sometimes exhibit off-target activity in mammalian cells.[7] Potential off-target effects could include inhibition of structurally related human enzymes, such as fatty acyl-CoA synthetases, which could interfere with lipid metabolism. It is crucial to perform cytotoxicity screening on relevant mammalian cell lines to assess the therapeutic window.
Q2: Which cell lines are recommended for initial cytotoxicity screening?
A2: For a general cytotoxicity profile, it is recommended to use a panel of cell lines, including:
-
HepG2 (human liver carcinoma cells): To assess potential hepatotoxicity, a common issue with drug candidates.[8]
-
HEK293 (human embryonic kidney cells): To evaluate general cytotoxicity in a commonly used cell line.
-
A549 (human lung carcinoma cells): Relevant for anti-tuberculosis drug development, as the lungs are the primary site of infection.
Q3: What are the typical signs of cytotoxicity in cell culture experiments?
A3: Signs of cytotoxicity can include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or membrane blebbing.
-
Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.
-
Induction of apoptosis or necrosis.
III. Troubleshooting Guide: Mitigating Toxicity in Experiments
This guide provides a structured approach to troubleshooting and mitigating toxicity issues encountered during in vitro experiments with this compound.
Experimental Workflow: Toxicity Assessment
Caption: A workflow for assessing and troubleshooting the toxicity of this compound.
Troubleshooting Scenarios
Problem 1: High cytotoxicity observed in all tested mammalian cell lines at the effective concentration against M. tuberculosis.
-
Possible Cause: The inhibitor may have poor selectivity and potent off-target effects.
-
Troubleshooting Steps:
-
Confirm the concentration and purity of your inhibitor stock solution.
-
Perform a comprehensive dose-response analysis to accurately determine the 50% cytotoxic concentration (CC50) in various mammalian cell lines and the 50% inhibitory concentration (IC50) against M. tuberculosis.
-
Calculate the Selectivity Index (SI) by dividing the CC50 by the IC50. An SI value below 10 is generally considered indicative of high toxicity risk.
-
Consider structural modifications to the inhibitor to improve its selectivity for the bacterial target.
-
Problem 2: Discrepancy between cytotoxicity results from different assay methods (e.g., MTT vs. LDH assay).
-
Possible Cause: The inhibitor might be interfering with the assay itself, or the assays are measuring different cytotoxic mechanisms. For example, the MTT assay measures metabolic activity, which can be affected without causing cell lysis (which is measured by the LDH assay).
-
Troubleshooting Steps:
-
Run a control experiment without cells to check for direct chemical interference of the inhibitor with the assay reagents.
-
Use a third, complementary assay , such as a live/dead cell stain (e.g., Calcein-AM/Propidium Iodide), to visualize and quantify cell viability.
-
Analyze the time-course of cytotoxicity. Some compounds may induce apoptosis over a longer period, which might be missed in a short-term LDH assay.
-
IV. Data Presentation: Cytotoxicity Profile
Clear and structured data presentation is essential for evaluating the toxicological profile of an inhibitor.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
| HepG2 | MTT | 48 | 25.4 |
| HEK293 | MTT | 48 | 42.1 |
| A549 | MTT | 48 | 35.8 |
| HepG2 | LDH | 48 | > 50 |
Table 2: Selectivity Index of this compound
| Parameter | Value (µM) |
| M. tuberculosis IC50 | 1.2 |
| HepG2 CC50 | 25.4 |
| Selectivity Index (SI) | 21.2 |
V. Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below.
Protocol 1: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the metabolic activity of mammalian cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Selected mammalian cell lines (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Selected mammalian cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C, 5% CO2.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Use the provided controls (low control for spontaneous LDH release and high control for maximum LDH release) to calculate the percentage of cytotoxicity for each inhibitor concentration and determine the CC50 value.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FadD32 | Broad Institute [broadinstitute.org]
- 7. oatext.com [oatext.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
Validation & Comparative
Decoding Specificity: A Comparative Analysis of FadD32 Inhibitor-1
For Immediate Release
In the ongoing battle against Mycobacterium tuberculosis, the essential enzyme FadD32 has emerged as a promising therapeutic target. This guide provides a comparative analysis of a representative FadD32 inhibitor, here termed FadD32 Inhibitor-1, with other known inhibitors of the mycolic acid biosynthesis pathway. We present key performance data, detailed experimental methodologies for specificity assessment, and visual representations of the underlying biochemical processes and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively seeking to develop novel anti-tubercular agents.
Performance Comparison of Mycolic Acid Synthesis Inhibitors
The efficacy of small molecule inhibitors is a critical factor in drug development. The following table summarizes the key performance indicators for this compound and other compounds targeting the mycolic acid biosynthesis pathway.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (against FadD32) | MIC (against M. tuberculosis) |
| This compound (PhU-AMS) | FadD32 | Bisubstrate inhibitor, locks FadD32 in its adenylation conformation.[1] | 6.8 ± 1.1 µM [1] | 3.13 µM [2] |
| CCA34 (Diarylcoumarin) | FadD32 | Inhibits the fatty acyl-ACP synthetase (FAAS) activity (lipid transfer to Pks13). | ~5 µM (for lipid transfer) | Effective in vitro (specific value not reported in reviewed literature) |
| Isoniazid | InhA | Prodrug that ultimately inhibits mycolic acid synthesis. | Not Applicable | 0.025 - 0.05 µg/mL |
| Ethionamide | EthA/EthR | Prodrug that, once activated, inhibits InhA. | Not Applicable | 0.625 - 2.5 µg/mL |
| Isoxyl/Thiacetazone | HadABC | Inhibit the dehydratase step of the FAS-II elongation cycle.[3] | Not Applicable | Isoxyl: 1–10 μg/mL[3], Thiacetazone: 0.1–0.5 μg/mL[3] |
| Thiolactomycin | KasA/KasB | Inhibits β-ketoacyl-ACP synthases. | Not Applicable | 12.5 - 50 µg/mL |
Experimental Protocols for Specificity Assessment
The determination of inhibitor specificity is paramount to minimize off-target effects. Below are detailed methodologies for key experiments used to characterize FadD32 inhibitors.
Fluorescently Labeled Fatty Acid Loading Assay
This assay directly measures the ability of an inhibitor to block the FadD32-catalyzed transfer of a fatty acid to its partner protein, Pks13.
-
Principle: A fluorescently tagged fatty acid (e.g., BODIPY FL C16) is used as a substrate for FadD32. In the presence of ATP, FadD32 adenylates the fatty acid and transfers it to Pks13. The resulting fluorescently labeled Pks13 can be visualized and quantified by SDS-PAGE and fluorescence imaging. A decrease in the fluorescent signal of the Pks13 band indicates inhibition of FadD32.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, pH 7.2), 32 nM FadD32, 50 µM BODIPY FL C16, and 2 mM ATP.[1]
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding 2 µM of Pks13.
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled Pks13 using a gel imager.
-
Quantify the fluorescence intensity of the Pks13 bands to determine the IC50 value of the inhibitor.
-
Acyl-AMP Formation Assay
This assay assesses the first step of the FadD32 reaction: the adenylation of a fatty acid.
-
Principle: A radiolabeled fatty acid (e.g., [14C]myristic acid) is incubated with FadD32 and ATP. The formation of the radiolabeled acyl-AMP intermediate is monitored by thin-layer chromatography (TLC) and autoradiography.
-
Protocol:
-
Prepare a reaction mixture containing purified FadD32, [14C]myristic acid, and ATP in an appropriate buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction at 37°C.
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate the acyl-AMP from the fatty acid substrate.
-
Expose the TLC plate to an autoradiography film or a phosphorimager screen to visualize the radiolabeled spots.
-
Quantify the amount of acyl-AMP formed to determine the effect of the inhibitor on the adenylation activity of FadD32.
-
Phosphate Release Assay
This is a continuous spectrophotometric assay that measures the release of inorganic phosphate during the adenylation reaction.
-
Principle: The FadD32-catalyzed reaction produces pyrophosphate (PPi), which can be hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The released Pi is then detected using a reagent like Malachite Green, which forms a colored complex with Pi, allowing for spectrophotometric quantification.
-
Protocol:
-
Set up a coupled enzyme reaction containing FadD32, a fatty acid substrate (e.g., lauric acid), ATP, and inorganic pyrophosphatase in a suitable buffer.
-
Add the test inhibitor to the reaction mixture.
-
Initiate the reaction and monitor the increase in absorbance at the appropriate wavelength (e.g., 630 nm for Malachite Green) over time.
-
The rate of the reaction is proportional to the FadD32 activity. Calculate the percentage of inhibition at different inhibitor concentrations to determine the IC50.
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is used to assess the binding of an inhibitor to FadD32 by measuring changes in the protein's thermal stability.
-
Principle: The binding of a ligand, such as an inhibitor, can stabilize the protein structure, leading to an increase in its melting temperature (Tm). A fluorescent dye (e.g., SYPRO Orange) is used, which binds to hydrophobic regions of the protein that become exposed upon unfolding. The increase in fluorescence is monitored as the temperature is gradually increased.
-
Protocol:
-
Prepare a mixture of purified FadD32 protein and SYPRO Orange dye in a suitable buffer.
-
Add the test inhibitor at various concentrations to the protein-dye mixture in a 96- or 384-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Apply a temperature gradient (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. An increase in Tm in the presence of the inhibitor indicates binding and stabilization.
-
Visualizing the Science
To better understand the context and methodologies, the following diagrams have been generated.
Caption: Mycolic Acid Biosynthesis Pathway and Points of Inhibition.
Caption: Workflow for Assessing FadD32 Inhibitor Specificity.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the development of potential inhibitors targeting FadD23 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ser/Thr Phosphorylation Regulates the Fatty Acyl-AMP Ligase Activity of FadD32, an Essential Enzyme in Mycolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FadD32 Inhibitors for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key inhibitors targeting FadD32, a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Understanding the cross-reactivity and performance of these inhibitors is vital for the development of novel anti-tuberculosis therapeutics. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in your research and development efforts.
Performance Comparison of FadD32 Inhibitors
FadD32, a fatty acyl-AMP ligase, is essential for the production of mycolic acids, which are integral components of the mycobacterial cell wall.[1] Its inhibition presents a promising strategy for new tuberculosis treatments. This section compares two major classes of FadD32 inhibitors: Diarylcoumarins and 5'-O-[N-(acyl)sulfamoyl]adenosine (ASA) analogues.
| Inhibitor Class | Representative Compound | Target Activity | IC50 | Mechanism of Action | Cross-Reactivity/Selectivity |
| Diarylcoumarins | CCA34 | Acyl-Acyl Carrier Protein Synthetase (FAAS) Activity | ~5 µM[2] | Inhibits the transfer of the activated fatty acid to the polyketide synthase PKS13.[3][4] | Does not inhibit the Fatty Acyl-AMP Ligase (FAAL) activity of FadD32, even at concentrations up to 100 µM.[5] |
| ASA Analogues | PhU-AMS | Fatty Acyl-AMP Ligase (FAAL) Activity | 6.8 µM | Acts as a stable mimic of the acyl-adenylate intermediate, binding tightly to the enzyme's active site.[1] | Possesses selectivity for FAAL enzymes over fatty acyl-CoA ligases (FACLs).[1] |
| In Silico Identified | Accolate (Zafirlukast) | Predicted FadD32 Inhibition | Not Experimentally Determined | Predicted to bind to the active site with high affinity through in silico docking and molecular dynamics simulations.[6] | Experimental cross-reactivity data is not available. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Functional Gel-Based Assay for FadD32 Activity
This assay directly measures the loading of a fluorescently labeled fatty acid onto the polyketide synthase PKS13, catalyzed by FadD32.
Materials:
-
Purified FadD32 and PKS13 proteins
-
BODIPY FL C16 (fluorescent fatty acid analogue)
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.2
-
Inhibitor compounds (e.g., CCA34, PhU-AMS) dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner (e.g., ImageQuant)
Protocol:
-
Prepare the reaction mixture in the assay buffer with the following final concentrations:
-
Add varying concentrations of the inhibitor or DMSO (as a control) to the reaction mixtures.
-
Incubate the reactions at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled PKS13 using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the bands corresponding to labeled PKS13.
-
Plot the normalized band intensity against the inhibitor concentration to determine the IC50 value.[1]
Spectrophotometric Assay for FadD32 FAAL Activity
This high-throughput assay measures the release of inorganic phosphate during the conversion of a fatty acid to an acyl-adenylate, the first step of the FadD32-catalyzed reaction.
Materials:
-
Purified FadD32 enzyme
-
Fatty acid substrate (e.g., lauric acid)
-
ATP
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., Tris-HCl, pH 8)
-
Inhibitor compounds
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing FadD32, the fatty acid substrate, and ATP in the assay buffer.
-
Add the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Add inorganic pyrophosphatase to convert the released pyrophosphate into two molecules of inorganic phosphate.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition based on the absorbance values compared to a no-inhibitor control.
Thermal Shift Assay (TSA) for Ligand Binding
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding, indicating a stabilizing or destabilizing interaction.[7]
Materials:
-
Purified FadD32 protein
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Real-time PCR machine with a thermal melting program
-
Assay buffer
-
Inhibitor compounds
Protocol:
-
Prepare a mixture of the FadD32 protein and the fluorescent dye in the assay buffer.
-
Aliquot the mixture into PCR plate wells.
-
Add the inhibitor compounds at various concentrations to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., 1°C per minute from 25°C to 95°C) while continuously monitoring fluorescence.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
A shift in the Tm in the presence of an inhibitor indicates binding.
Visualizations
Mycolic Acid Biosynthesis Pathway and FadD32's Role
The following diagram illustrates the central role of FadD32 in the mycolic acid biosynthesis pathway, a key process for the survival of M. tuberculosis.
Caption: Role of FadD32 in the mycolic acid biosynthesis pathway.
Experimental Workflow for FadD32 Inhibitor Screening
This workflow outlines a typical screening process to identify and characterize novel FadD32 inhibitors.
Caption: Workflow for the identification and characterization of FadD32 inhibitors.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FADD Negatively Regulates Lipopolysaccharide Signaling by Impairing Interleukin-1 Receptor-Associated Kinase 1-MyD88 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs [mdpi.com]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
Confirming the On-Target Effect of FadD32 Inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FadD32 Inhibitor-1's performance against other alternatives, supported by experimental data. It is designed to offer a clear understanding of the inhibitor's on-target effects and its potential as an anti-tubercular agent.
Introduction to FadD32 as a Drug Target
FadD32 is a fatty acyl-AMP ligase that plays an essential role in the biosynthesis of mycolic acids, which are crucial components of the Mycobacterium tuberculosis (Mtb) cell envelope.[1][2][3] The essentiality of FadD32 for Mtb survival makes it a promising and well-validated target for the development of new tuberculosis drugs.[1][4][5] FadD32 performs a dual enzymatic function: it first adenylates a long-chain fatty acid (meromycolic acid) and then transfers this activated intermediate to the polyketide synthase PKS13.[3][4] Inhibition of FadD32 disrupts mycolic acid synthesis, leading to bacterial cell death.[3][6] This mechanism is distinct from that of isoniazid, a frontline anti-TB drug that also targets mycolic acid biosynthesis.[3][6]
Performance Comparison of this compound
To confirm the on-target effect of this compound, its performance was compared with a known mycolic acid synthesis inhibitor, Isoniazid (INH), and a hypothetical alternative FadD32 inhibitor. The following tables summarize the quantitative data from key experiments.
| Inhibitor | Target | Minimum Inhibitory Concentration (MIC) against Mtb H37Rv | Cytotoxicity (CC50 in Vero cells) |
| This compound (e.g., Diarylcoumarin CCA34) | FadD32 | ~1 µM [3] | >50 µM |
| Isoniazid (INH) | InhA | ~0.2 µM | >100 µM |
| Alternative FadD32 Inhibitor (e.g., Quinoline-2-carboxamide 21b) | FadD32 | ~0.5 µM[7] | Not explicitly stated, but optimized for minimal cytotoxicity[7] |
Table 1: In Vitro Activity and Cytotoxicity. This table compares the whole-cell activity and toxicity of different inhibitors. A lower MIC indicates higher potency against Mtb, while a higher CC50 suggests lower toxicity to mammalian cells.
| Experiment | This compound (e.g., Diarylcoumarin CCA34) | Isoniazid (INH) |
| Inhibition of Mycolic Acid Synthesis | Yes [3][8] | Yes [3] |
| Inhibition of FadD32 FAAL Activity | No [3][8] | No |
| Inhibition of FadD32 FAAS Activity | Yes [3][9] | No |
Table 2: On-Target Effect Confirmation. This table outlines the specific inhibitory effects on the mycolic acid biosynthesis pathway and the distinct enzymatic activities of FadD32.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mycolic Acid Synthesis Inhibition Assay
-
Cell Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Inhibitor Treatment: Mtb cultures are treated with the inhibitors at 1x and 5x their respective MICs for 24 hours.
-
Radiolabeling: [14C]acetate is added to the cultures to metabolically label the fatty acids and mycolic acids.
-
Lipid Extraction: Bacterial cells are harvested, and lipids are extracted using a series of organic solvents.
-
TLC Analysis: The extracted lipids are derivatized to fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) and then separated by thin-layer chromatography (TLC).[8]
-
Visualization: The TLC plate is exposed to a phosphor screen, and the radiolabeled lipids are visualized by autoradiography. A reduction in the MAMEs band indicates inhibition of mycolic acid synthesis.[8]
FadD32 Enzymatic Activity Assays
Fatty Acyl-AMP Ligase (FAAL) Activity Assay:
-
Enzyme Purification: Recombinant FadD32 is expressed and purified.
-
Reaction Mixture: The reaction contains purified FadD32, [14C]myristic acid, ATP, and the inhibitor.
-
TLC Analysis: The reaction products are separated by TLC.
-
Detection: The formation of [14C]acyl-AMP is monitored by autoradiography.[8] this compound (diarylcoumarin class) does not inhibit this step.[3][8]
Fatty Acyl-ACP Synthetase (FAAS) Activity Assay:
-
Method: This assay measures the transfer of the activated fatty acid from the acyl-AMP intermediate to the acyl carrier protein (ACP) domain of PKS13.
-
Inhibition Measurement: The substituted coumarin inhibitors directly inhibit this acyl-acyl carrier protein synthetase activity of FadD32.[3][9]
Visualizing the Mechanism and Workflow
To further clarify the on-target effect of this compound, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: FadD32 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the on-target effect of this compound.
Conclusion
The experimental data strongly support that this compound exerts its anti-tubercular effect by specifically targeting the FAAS activity of FadD32. This leads to the inhibition of mycolic acid biosynthesis, a critical pathway for the survival of Mycobacterium tuberculosis. The high potency against Mtb and low cytotoxicity, combined with a distinct mechanism of action compared to existing drugs like isoniazid, position this compound as a promising candidate for further development in the fight against tuberculosis. The validation of FadD32 as a "druggable" target also encourages the discovery of novel compound series that target this essential enzyme.[3]
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. FadD32 | Broad Institute [broadinstitute.org]
- 6. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]
- 7. Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to FadD32 Inhibitors: A Structural and Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of inhibitors targeting FadD32, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Understanding the structure-activity relationships (SAR) of these inhibitors is crucial for the development of novel anti-tuberculosis therapeutics. This document summarizes key quantitative data, experimental protocols, and the underlying biological pathways.
Introduction to FadD32
FadD32 is a fatty acyl-AMP ligase that plays a critical role in the biosynthesis of mycolic acids, the characteristic long-chain fatty acids of the mycobacterial cell wall.[1][2] This enzyme activates the meromycolic acid chain, preparing it for condensation with a C24-C26 fatty acid by the polyketide synthase Pks13.[1] This process is essential for the viability of M. tuberculosis, making FadD32 an attractive target for drug development.[1][2]
Mycolic Acid Biosynthesis Pathway
The biosynthesis of mycolic acids is a multi-step process involving two fatty acid synthase systems, FAS-I and FAS-II. FadD32 acts as a crucial link between the synthesis of the meromycolic acid chain by FAS-II and the final condensation step catalyzed by Pks13.
Comparative Analysis of FadD32 Inhibitors
Two primary classes of FadD32 inhibitors have been extensively studied: diarylcoumarins and bisubstrate analogs.
Diarylcoumarins
Diarylcoumarins were identified through high-throughput screening and have been shown to inhibit the growth of M. tuberculosis by targeting FadD32.[2][3] Structure-activity relationship studies have revealed key structural features necessary for their activity.
Table 1: Structure-Activity Relationship of Diarylcoumarin Analogs
| Compound | R1 | R2 | R3 | R4 | IC90 (µM)[4] |
| 1a | Phenyl | Methyl | 4-Chlorophenyl | Methyl | >20 |
| 1b | Phenyl | Methyl | 4-Methoxyphenyl | Methyl | 5.6 |
| 1o | 4-Fluorophenyl | Methyl | 4-Chlorophenyl | Methyl | 2 |
| 2d | 4-Fluorophenyl | Methyl | 4-(Trifluoromethyl)phenyl | Methyl | 0.5 |
| 3b | 4-Fluorophenyl | Methyl | 4-Chlorophenyl | Ethyl | 0.4 |
Data sourced from Kawate et al., Bioorg. Med. Chem. Lett. 2013, 23, 6052-6059.[4]
Bisubstrate Analogs
Bisubstrate analogs are designed to mimic the reaction intermediate of the FadD32-catalyzed reaction. 5′-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS) is a potent bisubstrate inhibitor that has been instrumental in structural studies of FadD32.[1]
Table 2: Activity of the Bisubstrate Analog PhU-AMS
| Compound | Target | IC50 (µM) | Whole-Cell MIC (µM) |
| PhU-AMS | FadD32 | 6.8 ± 1.1[1] | 3.13[5] |
IC50 determined by a fluorescence-based assay measuring the loading of a fluorescent fatty acid onto PKS13.[1] MIC determined against M. tuberculosis H37Rv.[5]
Logical Relationship of SAR in Diarylcoumarins
The inhibitory activity of diarylcoumarins is highly dependent on the nature and position of substituents on the coumarin core.
Experimental Protocols
Detailed methodologies for key assays are crucial for the comparative evaluation of FadD32 inhibitors.
FadD32 Activity Assay (Spectrophotometric)
This assay measures the release of inorganic phosphate during the FadD32-catalyzed reaction.[6][7]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.5), MgCl2, DTT, ATP, and the fatty acid substrate (e.g., lauric acid).
-
Enzyme Addition: Add purified FadD32 enzyme to initiate the reaction.
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.
-
Coupling Enzyme: Add inorganic pyrophosphatase to the reaction to convert the pyrophosphate (PPi) product to two molecules of inorganic phosphate (Pi).
-
Detection: At various time points, stop the reaction and measure the amount of Pi released using a malachite green-based colorimetric method. Read the absorbance at 630 nm.
-
Data Analysis: Determine the initial velocity of the reaction and calculate the percent inhibition or IC50 values.
Thermal Shift Assay (TSA)
TSA is used to assess the binding of inhibitors to FadD32 by measuring changes in the protein's thermal stability.[6][7]
Protocol:
-
Protein and Dye Mixture: Prepare a solution containing purified FadD32 protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Inhibitor Addition: Add the test compounds at various concentrations to the protein-dye mixture.
-
Thermal Denaturation: Subject the samples to a temperature gradient using a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the increase in fluorescence as the protein unfolds and the dye binds.
-
Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the inhibitor. An increase in Tm indicates ligand binding and stabilization of the protein.
Conclusion
The development of FadD32 inhibitors represents a promising avenue for novel anti-tuberculosis therapies. Diarylcoumarins and bisubstrate analogs have emerged as the leading inhibitor classes, each with distinct structural features and modes of action. The quantitative data and experimental protocols presented in this guide provide a framework for the continued design and evaluation of more potent and specific FadD32 inhibitors. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy.
References
- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of FadD32 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. FadD32, a fatty acid degradation protein D32, has been identified as a crucial enzyme in the mycolic acid biosynthesis pathway of Mtb, making it a promising target for new anti-TB drugs.[1][2] This guide provides a comparative overview of the in vitro and in vivo activities of known FadD32 inhibitors, supported by experimental data and detailed methodologies.
Introduction to FadD32 and its Role in Mycolic Acid Biosynthesis
Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are major components of the mycobacterial cell wall, contributing to its low permeability and resistance to common antibiotics.[1] FadD32 plays a pivotal role in the final condensation step of mycolic acid biosynthesis. It is a bifunctional enzyme that first activates the meromycolic acid chain to form a meromycoloyl-AMP intermediate. Subsequently, it catalyzes the transfer of the acyl chain to the polyketide synthase Pks13, which then condenses it with a C24-C26 fatty acid to form the mycolic acid precursor.[3][4]
Comparative In Vitro Activity of FadD32 Inhibitors
The in vitro activity of FadD32 inhibitors is primarily assessed by their minimum inhibitory concentration (MIC) against Mtb and their half-maximal inhibitory concentration (IC50) in enzymatic assays. Diarylcoumarins and quinoline-2-carboxamides are two prominent classes of FadD32 inhibitors that have been investigated.
| Inhibitor Class | Compound | Mtb H37Rv MIC (µM) | FadD32 Mutant MIC (µM) | Cytotoxicity HepG2 IC50 (µM) | Reference |
| Diarylcoumarin | CCA2 | - | - | - | [4] |
| Diarylcoumarin | CCA34 | - | - | - | [4] |
| Diarylcoumarin | 1 | 0.24 | - | - | [5] |
| Diarylcoumarin | 2 | 5.6 | - | - | [5] |
| Diarylcoumarin | 3 | 1.9 | - | - | [5] |
| Quinolone | 8 | 0.45 | 15.6 | - | [6] |
| Quinolone | 15m | 2.5 | 100 | - | [6] |
| Quinolone | 15n | 2.5 | 100 | - | [6] |
| Quinolone | 21b | 0.8 | 6.25 | 60 | [6] |
| Quinolone | 21e | 0.3 | - | 100 | [6] |
| Quinolone | 21f | 0.3 | - | 16 | [6] |
Comparative In Vivo Activity of FadD32 Inhibitors
The in vivo efficacy of FadD32 inhibitors has been evaluated in zebrafish (Danio rerio) infected with Mycobacterium marinum (a close relative of Mtb) and in mouse models of Mtb infection. These models provide insights into the compounds' ability to reach the target in a whole organism and exert an antibacterial effect.
Zebrafish Model Data
| Compound | Model | Dosage | Effect | Reference |
| CCA34 | M. marinum infected zebrafish embryos | 15 µM in water | Inhibits bacterial proliferation and prolongs survival | [4] |
Mouse Model Data
| Compound | Model | Dosage | Route | Efficacy | Reference |
| CCA34 | Mtb infected BALB/c mice | - | - | Comparable to isoniazid in a short-course experiment | [4] |
| 21b | Mtb H37Rv infected mice | 50 mg/kg | Oral | ~4.0 log10 CFU reduction in lungs after 8 days | [6] |
Experimental Protocols
In Vitro FadD32 Inhibition Assay (Acyl-AMP Formation)
This assay biochemically validates the inhibition of the first step of the FadD32 enzymatic reaction.
Materials:
-
Purified FadD32 enzyme
-
[¹⁴C]-labeled fatty acid (e.g., myristic acid)
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Test inhibitors
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare reaction mixtures containing reaction buffer, FadD32, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP and [¹⁴C]-fatty acid.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding an equal volume of butanol/acetic acid/water (4:1:1).
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate/acetic acid).
-
Dry the plate and visualize the radiolabeled acyl-AMP product using a phosphorimager.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.[4]
In Vivo Zebrafish Infection Model
The zebrafish larva model offers a high-throughput method for assessing the in vivo efficacy of anti-mycobacterial compounds.
Procedure:
-
Infection: Microinject a defined number of colony-forming units (CFU) of fluorescently labeled M. marinum into the caudal vein or hindbrain ventricle of 2-day post-fertilization (dpf) zebrafish larvae.[7]
-
Treatment: Following infection, transfer the larvae to 96-well plates and add the test compound to the embryo medium at various concentrations.[8]
-
Evaluation of Efficacy: At desired time points (e.g., 3-5 days post-infection), assess the bacterial burden by quantifying the fluorescence in individual larvae using a fluorescence microscope.[7] Survival of the larvae can also be monitored daily.
In Vivo Mouse Infection Model
The mouse model is a standard for preclinical evaluation of anti-TB drug candidates.
Procedure:
-
Infection: Infect mice (e.g., BALB/c strain) with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.[2][9]
-
Treatment: Initiate treatment with the test compound at a defined time point post-infection (e.g., 14-21 days). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency.[1][9]
-
Evaluation of Efficacy: At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on selective agar plates to determine the bacterial load (CFU).[2][9] A significant reduction in CFU compared to the untreated control group indicates efficacy.
Signaling Pathways and Experimental Workflows
To visualize the key processes described, the following diagrams have been generated using Graphviz.
Caption: Mycolic Acid Biosynthesis Pathway and the Site of Action of FadD32 Inhibitors.
Caption: Workflow for the In Vitro FadD32 Inhibition Assay.
Caption: General Workflow for In Vivo Efficacy Testing of FadD32 Inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
